molecular formula C12H15BrO B7769603 1-(3-bromo-4-tert-butylphenyl)ethanone CAS No. 91766-61-9

1-(3-bromo-4-tert-butylphenyl)ethanone

Cat. No.: B7769603
CAS No.: 91766-61-9
M. Wt: 255.15 g/mol
InChI Key: WLCGKVIUOUQONG-UHFFFAOYSA-N
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Description

1-(3-bromo-4-tert-butylphenyl)ethanone is a useful research compound. Its molecular formula is C12H15BrO and its molecular weight is 255.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-bromo-4-tert-butylphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-bromo-4-tert-butylphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromo-4-tert-butylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-8(14)9-5-6-10(11(13)7-9)12(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCGKVIUOUQONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901240901
Record name 1-[3-Bromo-4-(1,1-dimethylethyl)phenyl]ethanone
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Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91766-61-9
Record name 1-[3-Bromo-4-(1,1-dimethylethyl)phenyl]ethanone
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URL https://commonchemistry.cas.org/detail?cas_rn=91766-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-Bromo-4-(1,1-dimethylethyl)phenyl]ethanone
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Foundational & Exploratory

1-(3-Bromo-4-tert-butylphenyl)ethanone: Physicochemical Profiling and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, the precise functionalization of aromatic systems is paramount. 1-(3-bromo-4-tert-butylphenyl)ethanone (commonly referred to as 3-bromo-4-tert-butylacetophenone) is a highly specialized building block. Unlike its widely commercialized alpha-brominated counterpart (2-bromo-1-(4-tert-butylphenyl)ethanone, CAS 30095-47-7)[1], this compound features the bromine atom directly on the aromatic nucleus. This structural motif—a halogen adjacent to a bulky tert-butyl group—provides a unique steric environment that is highly sought after for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck couplings) in the development of conformationally locked pharmacophores.

Because nuclear bromination of acetophenones is notoriously difficult due to competing side-chain enolization, this whitepaper details the physicochemical properties and the self-validating "swamping catalyst" methodology required to synthesize this molecule with high regioselectivity.

Physicochemical Properties & Molecular Identity

The following table summarizes the core quantitative data and identifiers for 1-(3-bromo-4-tert-butylphenyl)ethanone, synthesized and validated through rigorous distillation profiling[2][3].

PropertyValue / Description
Chemical Name 1-(3-bromo-4-tert-butylphenyl)ethanone
Common Synonym 3-bromo-4-tert-butylacetophenone
Molecular Formula C₁₂H₁₅BrO
Molecular Weight 255.15 g/mol
Appearance Colorless to pale yellow viscous oil
Boiling Point 92 °C at 0.1 mm Hg 112–113 °C at 1.0 mm Hg
Refractive Index (

)
1.5589 – 1.5595
Density ~1.325 g/mL
CAS Registry Number Unassigned/Proprietary in standard catalogs (often synthesized de novo)

Note: Due to its specialized application in early-stage discovery, this compound is frequently generated in-house rather than sourced from bulk catalogs. Caution must be taken not to confuse it with side-chain brominated isomers.

Mechanistic Causality: The Swamping Catalyst Effect

The synthesis of 1-(3-bromo-4-tert-butylphenyl)ethanone presents a classic regiochemical challenge: directing an electrophile to the deactivated nucleus of an acetophenone derivative rather than its highly reactive, enolizable alpha-carbon.

To achieve this, we employ the swamping catalyst effect , a technique pioneered and documented in and [2][3].

The Causality of Experimental Choices:

  • Excess Aluminum Chloride (AlCl₃): By using a stoichiometric excess of AlCl₃ (typically 2.5 equivalents), the Lewis acid completely complexes with the carbonyl oxygen. This "swamps" the basic site, locking the ketone out of its enol form and entirely preventing alpha-bromination.

  • Synergistic Regioselectivity: The AlCl₃-carbonyl complex acts as a powerful electron-withdrawing group, strongly deactivating the ring and directing incoming electrophiles to the meta positions (positions 3 and 5). Simultaneously, the tert-butyl group at position 4 is an electron-donating ortho/para director, which also directs to positions 3 and 5.

  • Electrophilic Aromatic Substitution: When bromine is introduced, these synergistic directing effects force the electrophile exclusively to the 3-position, yielding the target compound with high fidelity.

Pathway SM 4-tert-butylacetophenone Complex AlCl3-Carbonyl Complex (Deactivates side-chain) SM->Complex Excess AlCl3 (Swamping Catalyst) Bromination Electrophilic Substitution (+ Br2) Complex->Bromination Synergistic Directing (Meta to Ac, Ortho to t-Bu) Product 1-(3-bromo-4-tert-butylphenyl)ethanone Bromination->Product Acidic Quench & Distillation

Mechanistic pathway of the swamping catalyst bromination.

Self-Validating Experimental Protocol

The following step-by-step methodology is adapted from the validated standards established by Pearson et al.[4][5]. Every step is designed as a self-validating system to ensure scientific integrity and high yield.

Step 1: Complex Formation
  • Action: In a thoroughly dried, multi-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add anhydrous AlCl₃ (2.5 equivalents). Slowly introduce 4-tert-butylacetophenone (1.0 equivalent).

  • Validation Checkpoint: The reaction is highly exothermic. The successful formation of a viscous, amber-to-brown liquid complex validates that the carbonyl oxygen has been fully coordinated, successfully "swamping" the system[4].

Step 2: Nuclear Bromination
  • Action: Heat the complex to 80–85 °C using a steam or oil bath. Add liquid bromine (1.05 equivalents) dropwise over 40 minutes[4].

  • Validation Checkpoint: The continuous evolution of hydrogen bromide (HBr) gas indicates the progression of the substitution reaction. The rate of HBr evolution should be used to dynamically dictate the rate of bromine addition[5].

Step 3: Acidic Quenching
  • Action: Carefully pour the molten reaction mixture over a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid (HCl) (approx. 100 mL HCl per 1.3 L ice)[4].

  • Causality & Validation: HCl is critical here. It prevents the precipitation of insoluble aluminum hydroxide salts that would otherwise form intractable emulsions during extraction. Clean, immediate phase separation validates that the quench was sufficiently acidic[6].

Step 4: Extraction and Purification
  • Action: Extract the aqueous phase with diethyl ether. Wash the combined organic layers consecutively with water and 5% aqueous sodium bicarbonate to neutralize residual acid[5]. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Action: Purify the crude dark oil via vacuum fractionation.

  • Validation Checkpoint: The target 1-(3-bromo-4-tert-butylphenyl)ethanone distills cleanly at 92 °C at 0.1 mm Hg (or 112–113 °C at 1 mm Hg)[2][3]. Confirm purity via refractive index (

    
     1.5589–1.5595)[3].
    

Applications in Drug Development

In medicinal chemistry, the spatial arrangement of functional groups dictates target protein binding. The 1-(3-bromo-4-tert-butylphenyl)ethanone scaffold is utilized to synthesize highly hindered biaryl systems. By subjecting the aryl bromide to palladium-catalyzed cross-coupling, researchers can append various heterocyclic moieties (such as triazoles or oxazines)[7][8]. The adjacent tert-butyl group forces the newly attached ring out of coplanarity, locking the molecule into a specific 3D conformation. This strategy is frequently employed to increase the selectivity of kinase inhibitors and reduce off-target toxicity.

References

  • Pearson, D. E., et al. "Acetophenone, 3-bromo-". Organic Syntheses, Coll. Vol. 5, p.117 (1973).[Link]

  • Pearson, D. E., et al. "The Swamping Catalyst Effect. I. The Halogenation of Aromatic Ketones". The Journal of Organic Chemistry, 1958, 23(10), 1412-1419.[Link]

Sources

An In-Depth Technical Guide to the Synthesis of Brominated tert-Butyl Phenyl Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated tert-butyl phenyl ketones are a class of chemical intermediates vital to the fields of medicinal chemistry and materials science. The presence of a bromine atom provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, while the tert-butyl group enhances solubility and influences the electronic properties of the molecule. This guide provides an in-depth analysis of the primary synthetic pathways to these valuable compounds. We will dissect the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and offer expert insights into the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy for researchers, scientists, and drug development professionals.

Section 1: Foundational Reaction Mechanisms

A comprehensive understanding of the synthesis of brominated tert-butyl phenyl ketones requires a firm grasp of two cornerstone reactions in organic chemistry: Friedel-Crafts acylation and electrophilic aromatic substitution.

The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by introducing an acyl group (R-C=O) onto an aromatic ring.[1] The reaction typically employs an acyl halide or anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2]

Mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the halogen of the acyl halide, creating a highly electrophilic acylium ion intermediate.[1] This species is resonance-stabilized and, unlike the carbocations in Friedel-Crafts alkylations, is not prone to rearrangement.[1][3]

  • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[4][5]

  • Rearomatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product.[4][6]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization AcylHalide R-CO-Cl AlCl3 AlCl₃ AcylHalide->AlCl3 Coordination AcyliumIon [R-C≡O]⁺ + [AlCl₄]⁻ AcylHalide->AcyliumIon Generation of Electrophile AlCl3->AcyliumIon Generation of Electrophile Benzene Aromatic Ring AreniumIon Arenium Ion (Sigma Complex) AcyliumIon->AreniumIon Attack by π-electrons Benzene->AreniumIon Nucleophilic Attack ProtonLoss Deprotonation by [AlCl₄]⁻ AreniumIon->ProtonLoss FinalProduct Aryl Ketone ProtonLoss->FinalProduct Restoration of Aromaticity

Electrophilic Aromatic Bromination

Aromatic bromination is a classic example of electrophilic aromatic substitution (EAS), where a hydrogen atom on an aromatic ring is replaced by a bromine atom.[5] Because molecular bromine (Br₂) is not typically electrophilic enough to react directly with a stable aromatic ring, a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is required.[7]

Mechanism:

  • Activation of Bromine: The Lewis acid polarizes the Br-Br bond, making one bromine atom strongly electrophilic and susceptible to attack.

  • Formation of the Arenium Ion: The π-electrons of the aromatic ring attack the electrophilic bromine atom, forming a resonance-stabilized arenium ion. This is the slow, rate-determining step of the reaction as it temporarily breaks the ring's aromaticity.[4][7]

  • Proton Abstraction: A base (e.g., [FeBr₄]⁻) removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromatic system and yielding the brominated aromatic compound.[7]

G cluster_0 Step 1: Bromine Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Rearomatization Br2 Br₂ FeBr3 FeBr₃ Br2->FeBr3 Coordination ActivatedBr Br⁺-Br⁻-FeBr₃ Br2->ActivatedBr Polarization FeBr3->ActivatedBr Polarization Aromatic Aromatic Ring SigmaComplex Arenium Ion (Sigma Complex) ActivatedBr->SigmaComplex Aromatic->SigmaComplex Attack on Electrophilic Br Deprotonation Deprotonation by [FeBr₄]⁻ SigmaComplex->Deprotonation BromoProduct Brominated Aromatic Deprotonation->BromoProduct Aromaticity Restored

Section 2: Synthesis Strategy I: Acylation Followed by Bromination

This is often the most direct and high-yielding approach. It involves first synthesizing the tert-butyl phenyl ketone via Friedel-Crafts acylation of tert-butylbenzene, followed by the regioselective bromination of the resulting ketone.

G Start tert-Butylbenzene Acylation Friedel-Crafts Acylation (e.g., CH₃COCl, AlCl₃) Start->Acylation Ketone 4-tert-Butyl Phenyl Ketone Acylation->Ketone Bromination Electrophilic Bromination (Br₂, FeBr₃ or AlCl₃) Ketone->Bromination Product Brominated tert-Butyl Phenyl Ketone Bromination->Product

Step A: Synthesis of 4-tert-Butylacetophenone

The tert-butyl group is an ortho, para-director. Due to significant steric hindrance from the bulky tert-butyl group, acylation occurs almost exclusively at the para position.

Experimental Protocol: Friedel-Crafts Acylation of tert-Butylbenzene

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HCl gas evolved).

  • Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or carbon disulfide under an inert atmosphere (e.g., nitrogen). Cool the mixture in an ice bath to 0-5 °C.

  • Addition: Add a solution of tert-butylbenzene (1.0 equivalent) and acetyl chloride (1.05 equivalents) in the same solvent dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with two portions of DCM.

  • Washing: Combine the organic extracts and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 4-tert-butylacetophenone as a colorless liquid or low-melting solid.

Step B: Regioselective Bromination of 4-tert-Butylacetophenone

The regioselectivity of this step is governed by the directing effects of the two substituents on the ring.

  • tert-Butyl group: An activating, ortho, para-director.

  • Acetyl group (-COCH₃): A deactivating, meta-director.

The positions ortho to the tert-butyl group are also meta to the acetyl group. Therefore, bromination is strongly directed to these positions.

Experimental Protocol: Nuclear Bromination of 4-tert-Butylacetophenone This protocol is adapted from the nuclear bromination of acetophenone, which relies on the formation of the aluminum chloride complex to direct halogenation to the ring rather than the side-chain.[8]

  • Complex Formation: In a flask equipped for stirring and addition, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to the 4-tert-butylacetophenone (1.0 equivalent). Heat the mixture gently (e.g., on a steam bath to 80-85 °C) to form a molten complex.[8] The use of at least one equivalent of AlCl₃ is crucial; it complexes with the carbonyl oxygen, further deactivating the ring and preventing side-chain bromination.[8]

  • Bromine Addition: Add molecular bromine (Br₂, 1.0 equivalent) dropwise to the well-stirred, hot complex over 30-40 minutes.[8] The evolution of hydrogen bromide gas will be observed.

  • Reaction Completion: After the addition, continue to stir the mixture at 80-85 °C for 1 hour or until the reaction solidifies.[8]

  • Workup: Cool the flask and carefully add the reaction complex in portions to a stirred mixture of crushed ice and concentrated hydrochloric acid.[8]

  • Extraction and Purification: Extract the product with a suitable solvent like ether. Wash the organic extracts with water and a dilute sodium bicarbonate solution, then dry over an anhydrous salt.[8] Remove the solvent and purify the resulting 3-bromo-4-tert-butylacetophenone by vacuum distillation or recrystallization.

Section 3: Synthesis Strategy II: Friedel-Crafts Acylation of Bromo-tert-butylbenzene

An alternative strategy involves brominating the starting material first, followed by Friedel-Crafts acylation. This can be advantageous if the starting 1-bromo-4-tert-butylbenzene is readily available or if specific isomeric products are desired.

G Start tert-Butylbenzene Bromination Electrophilic Bromination (Br₂, FeBr₃) Start->Bromination BromoTBB 1-Bromo-4-tert-butylbenzene Bromination->BromoTBB Acylation Friedel-Crafts Acylation (e.g., CH₃COCl, AlCl₃) BromoTBB->Acylation Product Brominated tert-Butyl Phenyl Ketone Acylation->Product

Step A: Synthesis of 1-Bromo-4-tert-butylbenzene

The tert-butyl group's strong para-directing effect and steric bulk ensure that bromination of tert-butylbenzene yields predominantly the para-substituted product.

Experimental Protocol: Bromination of tert-Butylbenzene

  • Setup: In a flask protected from light, dissolve tert-butylbenzene (1.0 equivalent) in a solvent like dichloromethane or carbon tetrachloride.

  • Catalyst: Add a catalytic amount of iron filings or anhydrous FeBr₃.

  • Bromine Addition: Slowly add a solution of bromine (1.0 equivalent) in the same solvent, maintaining the temperature at or below room temperature.

  • Reaction and Workup: Stir until the bromine color disappears. Quench the reaction with an aqueous solution of sodium bisulfite to remove any excess bromine. Wash the organic layer with water and brine, dry, and purify by distillation.

Step B: Friedel-Crafts Acylation of 1-Bromo-4-tert-butylbenzene

In this step, the directing effects of the bromo and tert-butyl substituents must be considered.

  • tert-Butyl group: Activating, ortho, para-director.

  • Bromo group: Deactivating, but ortho, para-director.

The powerful activating effect of the tert-butyl group will dominate, directing the incoming acyl group to the positions ortho to it.

Experimental Protocol: Acylation of 1-Bromo-4-tert-butylbenzene This protocol is analogous to the synthesis of p-bromoacetophenone from bromobenzene.[9]

  • Setup: In a dry, inert atmosphere apparatus, suspend anhydrous AlCl₃ (2.2 equivalents) in an excess of a solvent like carbon disulfide.[9]

  • Reagent Addition: Add 1-bromo-4-tert-butylbenzene (1.0 equivalent) to the suspension.

  • Acylating Agent: Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred mixture, keeping it cool.[9]

  • Reaction: After addition, gently reflux the mixture for 1-2 hours until HCl evolution ceases.

  • Workup and Purification: Cool the reaction and decompose the complex by pouring it onto a mixture of ice and concentrated HCl. Separate the organic layer, wash thoroughly with water, sodium hydroxide solution, and again with water.[9] Dry the organic phase, remove the solvent, and purify the product, 2-acetyl-4-bromo-1-tert-butylbenzene, by vacuum distillation.

Section 4: Comparative Analysis and Data

The choice between Synthesis Strategy I and II depends on starting material availability, cost, and desired isomeric purity. Strategy I is generally more straightforward and higher yielding due to the strong, unambiguous directing effects at each stage.

Parameter Strategy I: Acylation then Bromination Strategy II: Bromination then Acylation Reference
Key Intermediate 4-tert-Butylacetophenone1-Bromo-4-tert-butylbenzeneN/A
Regiocontrol Excellent; sterics and electronics align to give a single major isomer.Good; tert-butyl group directs acylation, but the bromo group deactivates the ring.[8]
Reaction Conditions Standard Friedel-Crafts; Bromination requires heating.Standard Bromination; Friedel-Crafts may require harsher conditions due to deactivated ring.[9]
Potential Issues Side-chain bromination if conditions are not controlled.Slower acylation reaction, potentially lower yield.[8][10]
Typical Overall Yield Generally HighModerate to HighN/A

Section 5: α-Bromination: An Alternative Functionalization

It is critical to distinguish nuclear bromination from α-bromination (alpha-bromination), where a bromine atom is substituted on the carbon adjacent to the carbonyl group.[11] This reaction proceeds via an enol or enolate intermediate and typically occurs under different conditions, often using reagents like N-Bromosuccinimide (NBS) or bromine in acidic solutions like methanol or acetic acid.[10][11] This pathway produces phenacyl bromide derivatives, which are potent alkylating agents and useful in their own right, but are structurally distinct from the nuclear-brominated compounds that are the primary focus of this guide.[12]

Conclusion

The synthesis of brominated tert-butyl phenyl ketones can be reliably achieved through two primary multi-step pathways. The most common and often highest-yielding method involves the para-selective Friedel-Crafts acylation of tert-butylbenzene, followed by a directed nuclear bromination meta to the deactivating acetyl group. An alternative route, the acylation of 1-bromo-4-tert-butylbenzene, offers a different approach that can also lead to the desired products. A thorough understanding of the underlying electrophilic aromatic substitution mechanisms and the interplay of substituent directing effects is paramount for controlling regioselectivity and achieving high yields. The protocols and expert insights provided herein serve as a comprehensive guide for the successful synthesis of these important chemical building blocks.

References

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link][7]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. [Link][13]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. [Link][4]

  • PubMed. (2020, August 7). tert-Butyl Bromide-Promoted Intramolecular Cyclization of 2-Arylamino Phenyl Ketones.... [Link]

  • Organic Syntheses. tert-BUTYL PHENYL KETONE. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link][5]

  • MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link][6]

  • Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link][3]

  • MDPI. (2009, March 23). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. [Link]

  • Journal of Chemical Sciences. (2022). Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. [Link][12]

  • Google Patents. KR101790573B1 - Method for selective bromination of phenyl alkyl ketone derivatives.... [11]

  • ResearchGate. (2025, August 6). Bromine-Catalyzed Conversion of S-tert-Butyl Groups.... [Link]

  • Organic Syntheses. Acetophenone, 3-bromo-. [Link][8]

  • University of Massachusetts Boston. Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link]

  • StuDocu. (2014, February 27). The Friedel-Crafts Reaction. [Link][2]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link][1]

  • Organic Chemistry Portal. (2004). Bromine catalyzed conversion of S-tert-butyl groups.... [Link]

  • Zenodo. (2002, May). Selective bromination of acetophenone derivatives with bromine in methanol. [Link][10]

  • ResearchGate. (2025, August 7). Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. [Link]

  • Organic Syntheses. Acetophenone, p-bromo-. [Link][9]

Sources

Reactivity Profile of Aromatic Ketones with Halogen Substituents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated aromatic ketones (e.g., 4-bromoacetophenone, 3-chlorobenzophenone) represent a "privileged scaffold" in medicinal chemistry. They offer a unique trifurcated reactivity profile—electrophilic aromatic ring, reactive carbonyl, and acidic alpha-protons—that allows for divergent synthesis of complex APIs.

However, this multifunctionality presents a chemoselectivity paradox. Standard reduction protocols can inadvertently dehalogenate the ring; standard cross-coupling conditions can induce unwanted enolization or aldol condensation. This guide deconstructs these competing vectors and provides field-validated protocols to navigate the reactivity landscape with precision.

The Electronic Landscape: A Hammett Analysis

To predict reactivity, one must quantify the electronic push-pull relationship between the ketone and the halogen.

The carbonyl group is a strong electron-withdrawing group (EWG) via resonance (


) and induction (

). The halogen exerts a competing influence: withdrawing via induction (

) but donating via resonance (

).

Key Insight: In nucleophilic aromatic substitution (


) or metal-catalyzed cross-coupling, the ketone activates the halogen. In Electrophilic Aromatic Substitution (EAS), both groups deactivate the ring.
Table 1: Hammett Substituent Constants ( )

Note: Positive


 values indicate electron-withdrawing capability, stabilizing negative charge (e.g., in anionic transition states).
Substituent


Electronic Effect Summary
-H 0.000.00Reference
-COCH

0.380.50Strong withdrawal (activates ring for Pd-insertion)
-F 0.340.06Strong -I, Strong +R (High C-F bond strength)
-Cl 0.370.23Moderate -I, Weak +R
-Br 0.390.23Moderate -I, Weaker +R (Excellent Leaving Group)

Data synthesized from Hansch et al. and standard physical organic chemistry tables.

Visualizing the Reactivity Vectors[1]

The following diagram maps the three distinct reactivity vectors available on a standard 4-haloacetophenone scaffold.

ReactivityMap Core 4-Bromoacetophenone (Scaffold) Vector1 Vector 1: The Halogen (C-X Bond) Core->Vector1 Vector2 Vector 2: The Carbonyl (C=O Bond) Core->Vector2 Vector3 Vector 3: Alpha-Carbon (C-H Bond) Core->Vector3 Outcome1 Suzuki/Buchwald Coupling (Biaryl/C-N Formation) Vector1->Outcome1 Pd(0) Oxidative Addition Outcome2 Luche Reduction (Chemoselective Alcohol) Vector2->Outcome2 Nucleophilic Attack (Hard) Outcome3 Alpha-Bromination (Heterocycle Precursor) Vector3->Outcome3 Enolization + Electrophilic Trapping

Figure 1: The trifurcated reactivity map of halogenated aromatic ketones. Each vector requires specific conditions to avoid cross-reactivity.

Vector 1: The Halogen (Cross-Coupling)

Challenge: The ketone is base-sensitive (enolizable).[1] Strong bases used in coupling (e.g.,


) can cause aldol condensation side products.
Solution:  Use mild inorganic bases (

,

) and leverage the electron-deficient nature of the ring, which accelerates the oxidative addition step of the catalytic cycle.
Validated Protocol: Suzuki-Miyaura Coupling of 4-Bromoacetophenone

This protocol minimizes dehalogenation and homocoupling.

Reagents:

  • Substrate: 4-Bromoacetophenone (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)[2]

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (for sterically hindered substrates)
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: Toluene/Ethanol (4:1 ratio) or DME/Water.

Step-by-Step Workflow:

  • Degassing (Critical): Charge the reaction vessel with the aryl halide, boronic acid, and catalyst. Evacuate and backfill with Argon/Nitrogen 3 times. Oxygen is the primary cause of catalyst death (formation of Pd-black).

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Activation: Heat to 80-90°C. The ketone substituent activates the C-Br bond, often allowing the reaction to complete within 2-4 hours.

  • Monitoring: Monitor via TLC.

    • Note: The product (4-acetylbiphenyl) will likely be more non-polar than the boronic acid but similar to the starting bromide. Look for UV activity change or use a specific stain (DNP for ketones).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd residues (which appear as black precipitate). Partition between EtOAc and water.[3]

Mechanistic Note: The electron-withdrawing acetyl group lowers the LUMO energy of the C-Br bond, making the oxidative addition of Pd(0) faster than in electron-rich systems (e.g., 4-bromoanisole).

Vector 2: The Carbonyl (Chemoselective Reduction)

Challenge: Reducing the ketone to an alcohol without removing the halogen (dehalogenation). Failure Mode: Catalytic hydrogenation (


) will frequently cleave the C-Br or C-I bond (hydrogenolysis) before or concurrently with ketone reduction.
Solution:  The Luche Reduction  (

).[4]
Validated Protocol: Luche Reduction

The addition of Cerium(III) chloride acts as a Lewis acid, coordinating to the carbonyl oxygen. This activates the carbonyl toward nucleophilic attack and "hardens" the borohydride reagent, favoring 1,2-addition (carbonyl reduction) over dehalogenation or conjugate addition.

Reagents:

  • Substrate: Halogenated acetophenone (1.0 equiv)

  • Reductant:

    
     (1.1 equiv)
    
  • Additive:

    
     (1.1 equiv)
    
  • Solvent: Methanol (0.4 M concentration)

Step-by-Step Workflow:

  • Dissolution: Dissolve the ketone and Cerium(III) chloride heptahydrate in Methanol. The solution should be clear.

  • Cooling: Cool the mixture to 0°C (ice bath). While not strictly necessary for all substrates, this suppresses side reactions.

  • Addition: Add

    
     in small portions. Expect vigorous gas evolution (
    
    
    
    ).
    • Safety: Do not seal the vessel during addition.

  • Quench: Once TLC shows consumption of starting material (usually <30 mins), quench with saturated aqueous

    
    .
    
  • Extraction: Extract with diethyl ether or EtOAc.

    • Result: This yields the secondary alcohol with the halogen intact >95% of the time.

Vector 3: The Alpha-Position (Halogenation)

Challenge: Polyhalogenation. Once an alpha-proton is replaced by a halogen (e.g., Br), the remaining alpha-protons become more acidic due to the inductive effect of the new halogen, leading to di- and tri-halogenation. Solution: Use acid-catalyzed conditions rather than base-catalyzed. In acid, the rate-limiting step is enol formation.[5][6] The introduction of a halogen electron-withdrawing group slows down the formation of the second enol, allowing for isolation of the mono-brominated product.

Protocol Insight: Synthesis of Phenacyl Bromides
  • Conditions:

    
     (1.0 equiv) in Acetic Acid (AcOH) with catalytic HBr.
    
  • Mechanism: The reaction proceeds via the enol tautomer.[6][7]

  • Safety Warning:

    
    -halo ketones (phenacyl halides) are potent lachrymators (tear gas agents). All operations must be performed in a high-efficiency fume hood.
    

Decision Logic for Synthesis Planning

The following decision tree illustrates the logical flow for selecting the correct pathway based on the desired final API motif.

SynthesisLogic Start Start: Halogenated Aromatic Ketone Q1 Target: Biaryl Ketone? Start->Q1 Q2 Target: Halogenated Alcohol? Q1->Q2 No Act1 USE SUZUKI COUPLING Avoid strong bases if alpha-H present. Use Pd(PPh3)4 / Na2CO3. Q1->Act1 Yes Q3 Target: Heterocycle (Thiazole/Imidazole)? Q2->Q3 No Act2 USE LUCHE REDUCTION (NaBH4 + CeCl3) Avoid H2/Pd (Risk of dehalogenation). Q2->Act2 Yes Act3 USE ALPHA-BROMINATION (Br2 / AcOH) Follow with Hantzsch Thiazole Synthesis. Q3->Act3 Yes

Figure 2: Strategic decision tree for functionalizing halogenated aromatic ketones.

References

  • Suzuki-Miyaura Coupling Protocols

    • Title: Suzuki Cross Coupling Reactions.[2][3][8]

    • Source: University of Delaware / Organic Chemistry Lab Manuals.
    • URL:[Link]

  • Luche Reduction Mechanism & Utility

    • Title: Luche Reduction.[4][9][10][11]

    • Source: Organic Chemistry Portal.[4][9]

    • URL:[Link][9]

  • Alpha-Halogenation Mechanisms

    • Title: 22.3 Alpha Halogenation of Aldehydes and Ketones.[5]

    • Source: OpenStax Organic Chemistry.
    • URL:[Link]

  • Hammett Equation and Substituent Effects

    • Title: Hammett Substituent Constants.[12]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols for the Suzuki-Miyaura Coupling of 1-(3-bromo-4-tert-butylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Synthesizing Biaryl Ketones of Pharmaceutical Interest

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds.[1][2][3][4] This palladium-catalyzed reaction offers broad functional group tolerance and typically proceeds under mild conditions, making it an indispensable tool in academic and industrial laboratories.[2][5] A particularly valuable application is the synthesis of biaryl ketones, structural motifs frequently found in pharmaceuticals, agrochemicals, and advanced materials.[6][7]

This guide provides a detailed examination of the Suzuki-Miyaura coupling conditions for a specific and challenging substrate: 1-(3-bromo-4-tert-butylphenyl)ethanone. This molecule presents several key structural features that must be considered for successful coupling:

  • An aryl bromide , which is a moderately reactive electrophile for this transformation.

  • An electron-withdrawing acetyl group , which can influence the electronic properties of the aromatic ring.

  • A sterically bulky tert-butyl group ortho to the site of reaction, which poses a significant steric challenge that can impede the approach of the palladium catalyst.

By understanding the interplay of catalyst, ligand, base, and solvent, researchers can develop a robust and high-yielding protocol for the synthesis of novel biaryl ketones derived from this versatile building block.

The Catalytic Cycle: A Mechanistic Framework

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-catalyzed cycle. The generally accepted mechanism involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][3][5][8] The base plays a critical off-cycle but essential role by activating the boronic acid.[1][9][10][11]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_activation Base Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X (Aryl Halide) PdII_Aryl Ar¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar¹-Pd(II)L₂-Ar² (Diaryl-Pd Complex) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar¹-Ar² (Product) RedElim->Pd0 BoronicAcid Ar²B(OH)₂ (Boronic Acid) Boronate [Ar²B(OH)₃]⁻ (Boronate Complex) BoronicAcid->Boronate + OH⁻ Base Base (e.g., OH⁻) Base->Boronate + Ar²B(OH)₂ Boronate->Transmetal M⁺[Ar²B(OH)₃]⁻

Caption: The catalytic cycle begins with the oxidative addition of the aryl bromide to the active Pd(0) catalyst. The resulting Pd(II) complex undergoes transmetalation with a boronate species, formed by the reaction of the boronic acid with a base. Finally, reductive elimination forms the desired C-C bond and regenerates the Pd(0) catalyst.

Optimizing Key Reaction Parameters: A Scientist's Perspective

Achieving a successful outcome for the coupling of 1-(3-bromo-4-tert-butylphenyl)ethanone requires careful consideration of each reaction component. The steric hindrance from the tert-butyl group makes this a non-trivial transformation that benefits from modern, highly active catalyst systems.

Palladium Catalyst and Ligand Selection

The choice of ligand is arguably the most critical factor for overcoming the steric hindrance of the substrate. While traditional catalysts like Pd(PPh₃)₄ can be effective for simple substrates, they often fail with sterically demanding partners.

  • Rationale: For substrates like 1-(3-bromo-4-tert-butylphenyl)ethanone, bulky and electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are superior.[8][12] These ligands promote the crucial, and often rate-limiting, oxidative addition step and facilitate the final reductive elimination.[13] Ligands such as SPhos and XPhos have demonstrated exceptional performance in coupling sterically encumbered aryl chlorides and bromides, often allowing for lower catalyst loadings and milder reaction temperatures.[8] N-heterocyclic carbenes (NHCs) represent another class of highly effective ligands for challenging couplings.[14]

  • Precatalysts: Using modern palladium precatalysts, such as G3 or G4 palladacycles incorporating these advanced ligands, is highly recommended. These complexes offer greater air and moisture stability compared to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, leading to more reproducible results.[5][15]

The Role of the Base

The base is not merely a spectator; it is essential for activating the boronic acid to form the more nucleophilic boronate anion, which is the active species in the transmetalation step.[1][9][10]

  • Rationale: The choice of base can significantly affect reaction rates and yields. While aqueous sodium or potassium carbonate (Na₂CO₃, K₂CO₃) are common, stronger, non-nucleophilic bases are often required for difficult couplings. Potassium phosphate (K₃PO₄) is an excellent choice as it is effective in promoting the reaction while being mild enough to tolerate a wide range of functional groups.[16] For exceptionally challenging substrates, cesium carbonate (Cs₂CO₃) can sometimes provide superior results due to its higher solubility in organic solvents.[1]

Solvent System

The solvent must solubilize the organic substrates, the catalyst, and, to some extent, facilitate the interaction with the inorganic base.

  • Rationale: Aprotic polar solvents are the standard for Suzuki-Miyaura couplings.[17] 1,4-Dioxane , tetrahydrofuran (THF) , or 2-methyltetrahydrofuran (2-MeTHF) are excellent choices.[17][18][19] Often, a biphasic system using a small amount of water is employed to help dissolve the inorganic base (e.g., a 4:1 or 5:1 ratio of organic solvent to water). However, for substrates prone to protodeboronation, minimizing water content or using anhydrous conditions with a highly soluble base like Cs₂CO₃ may be necessary.[5][16]

Comparative Data: Screening Reaction Conditions

To illustrate the impact of these parameters, the following table summarizes typical results from a screening study for the coupling of a sterically hindered aryl bromide with phenylboronic acid. Yields are highly dependent on the specific substrates but the trends are instructive.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O100< 20%
2Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃ (2)Toluene11065%
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane10092%
4XPhos Pd G3 (2)-K₃PO₄ (2)2-MeTHF80>95%

Analysis: The data clearly show the progression from a traditional catalyst (Entry 1), which is ineffective, to more modern systems. The use of a bulky, electron-rich Buchwald ligand (SPhos, Entry 3) dramatically improves the yield. Employing a stable, well-defined precatalyst (XPhos Pd G3, Entry 4) provides the highest efficiency, even at a lower temperature, highlighting its superior activity for this class of transformation.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 1-(3-bromo-4-tert-butylphenyl)ethanone with a generic arylboronic acid.

Reagents & Equipment
  • 1-(3-bromo-4-tert-butylphenyl)ethanone

  • Arylboronic acid (or boronate ester)

  • XPhos Pd G3 (or other suitable palladium precatalyst)

  • Potassium phosphate (K₃PO₄), anhydrous powder

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Degassed deionized water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard glassware for workup and purification

  • TLC plates and LC-MS for reaction monitoring

Workflow Diagram

G A 1. Reagent Preparation (Flask with stir bar) B 2. Inert Atmosphere (Add solids: Aryl Bromide, Boronic Acid, Base, Catalyst) A->B C 3. Degassing (Evacuate & backfill with Argon, 3x) B->C D 4. Solvent Addition (Add anhydrous 2-MeTHF via syringe) C->D E 5. Reaction (Heat to 80-100 °C, stir for 4-24h) D->E F 6. Monitoring (Check by TLC or LC-MS) E->F G 7. Workup (Cool, dilute with EtOAc, wash with H₂O & brine) F->G Upon Completion H 8. Purification (Dry, concentrate, and perform column chromatography) G->H I 9. Characterization (NMR, HRMS) H->I

Caption: A visual representation of the experimental workflow, from initial setup to final product characterization.

Step-by-Step Procedure

Note: All operations should be performed in a well-ventilated fume hood. The success of this reaction is highly dependent on maintaining an oxygen-free environment to prevent catalyst deactivation.[15]

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-(3-bromo-4-tert-butylphenyl)ethanone (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 equiv).

  • Inerting the Vessel: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%). Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 2-MeTHF (e.g., 0.2 M concentration relative to the limiting reagent) via a dry syringe. If the protocol requires water, add degassed deionized water at this stage (e.g., 4:1 2-MeTHF:H₂O).

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl ketone product.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst deactivation due to oxygen.[15] 2. Inappropriate ligand/catalyst for the substrate. 3. Insufficient temperature.1. Ensure rigorous degassing of solvents and use proper inert atmosphere techniques (e.g., freeze-pump-thaw cycles for solvents).[15] 2. Switch to a more active catalyst system (e.g., a Buchwald precatalyst). 3. Cautiously increase the reaction temperature in 10 °C increments.
Protodeboronation of Boronic Acid 1. Presence of excess water or acidic impurities. 2. Reaction temperature is too high or reaction time is too long.1. Use a more stable boronate ester (pinacol or MIDA).[3][16] 2. Use anhydrous solvent and a base like Cs₂CO₃ or freshly dried K₃PO₄. 3. Attempt the reaction at a lower temperature.
Homocoupling of Boronic Acid 1. Presence of oxygen, which can facilitate oxidative coupling.[3] 2. Inefficient reduction of a Pd(II) precatalyst to the active Pd(0).1. Improve the degassing procedure. 2. Use a Pd(0) source like Pd(PPh₃)₄ or a well-defined precatalyst that forms the active species cleanly.[15]
Formation of Palladium Black 1. Ligand decomposition or dissociation, leading to catalyst aggregation.1. Ensure the correct ligand-to-palladium ratio is used (typically 1:1 to 2:1 for precatalysts). 2. Consider a more robust ligand or a lower reaction temperature.

References

  • Cedeño, D. L., & Aleman, E. A. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. IntechOpen. [Link]

  • Sherwood, J. R., et al. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. [Link]

  • de Lambert de Boisjan, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. [Link]

  • Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Caddick, S., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Tetrahedron. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. [Link]

  • Ermert, D. M., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Takise, R., et al. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

Sources

Application Note: Chemoselective Reduction of 1-(3-bromo-4-tert-butylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals requiring a robust, scalable, and chemically selective protocol for the reduction of 1-(3-bromo-4-tert-butylphenyl)ethanone to its corresponding alcohol, 1-(3-bromo-4-tert-butylphenyl)ethanol .

The guide prioritizes chemoselectivity (preserving the aryl bromide for downstream coupling) and offers two distinct workflows: a Standard Racemic Reduction (using Sodium Borohydride) and an Enantioselective Reduction (using Corey-Bakshi-Shibata catalysis) for chiral applications.

Introduction & Strategic Analysis

The transformation of 1-(3-bromo-4-tert-butylphenyl)ethanone (Substrate 1 ) to 1-(3-bromo-4-tert-butylphenyl)ethanol (Product 2 ) is a pivotal step in the synthesis of pharmacophores. The presence of the aryl bromide at the meta position (relative to the acetyl group) and a bulky tert-butyl group at the para position dictates specific process requirements.

Key Chemical Challenges:
  • Chemoselectivity: The reducing agent must selectively reduce the carbonyl group (

    
    ) without debrominating the aromatic ring (
    
    
    
    ). While Lithium Aluminum Hydride (
    
    
    ) poses a risk of debromination at elevated temperatures, Sodium Borohydride (
    
    
    )
    is the reagent of choice for its mildness and absolute chemoselectivity toward ketones in the presence of aryl halides.
  • Steric Environment: The acetyl group at position 1 is relatively unhindered (positions 2 and 6 are protons). The bulky tert-butyl group at position 4 and the bromine at position 3 are distal enough that they do not significantly impede nucleophilic attack at the carbonyl carbon. Standard kinetic profiles for acetophenones apply.

  • Stereochemistry: For drug development applications requiring high enantiomeric excess (

    
    ), a standard 
    
    
    
    reduction yields a racemate. This guide includes a Corey-Bakshi-Shibata (CBS) protocol for accessing high-purity chiral alcohols.[1]

Reaction Mechanism (NaBH₄ Reduction)

The reduction proceeds via the nucleophilic attack of the borohydride anion (


) on the electrophilic carbonyl carbon.
  • Step 1: The carbonyl oxygen coordinates with the sodium cation or solvent protons, enhancing electrophilicity.

  • Step 2: Hydride transfer from boron to the carbonyl carbon forms an alkoxide intermediate.

  • Step 3: Protonation during acidic workup yields the secondary alcohol.

G Start Ketone Substrate (Electrophilic C=O) TS Transition State (Hydride Transfer) Start->TS Activation Reagent NaBH4 / MeOH (Hydride Source) Reagent->TS Intermed Alkoxyborate Intermediate TS->Intermed C-H Bond Formation Product Racemic Alcohol (Target) Intermed->Product Acidic Quench (H+)

Figure 1: Mechanistic pathway for the borohydride reduction of acetophenone derivatives.

Protocol A: Standard Racemic Reduction (NaBH₄)

Objective: High-yield synthesis of racemic 1-(3-bromo-4-tert-butylphenyl)ethanol. Scale: 10 mmol (~3.0 g) basis.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]AmountRole
Ketone (1) ~297.21.02.97 gSubstrate
NaBH₄ 37.831.20.45 gReducing Agent
Methanol (MeOH) 32.04N/A30 mLSolvent (Protic)
1M HCl N/AN/A~10 mLQuench
Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and insert a nitrogen inlet needle (optional but recommended for purity).

  • Dissolution: Charge the flask with Ketone (1) (2.97 g, 10 mmol) and Methanol (30 mL). Stir at room temperature until fully dissolved.

    • Note: If solubility is poor, add small amounts of Dichloromethane (DCM) or Tetrahydrofuran (THF) as a co-solvent.

  • Cooling: Place the flask in an ice-water bath (0 °C) . Allow to equilibrate for 10 minutes.

  • Addition: Add Sodium Borohydride (0.45 g, 12 mmol) portion-wise over 5–10 minutes.

    • Caution:

      
       gas evolution will occur. Ensure the system is vented (e.g., via an exit needle).
      
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 1–2 hours.

  • Monitoring (TLC): Check reaction progress by TLC (Eluent: 20% EtOAc in Hexanes).

    • Starting Material: High

      
       (UV active).
      
    • Product: Lower

      
       (UV active, stains with PMA/Vanillin).
      
    • Endpoint: Complete disappearance of the ketone spot.

  • Quench: Cool the flask back to 0 °C. Slowly add 1M HCl (10 mL) dropwise to destroy excess hydride. Stir for 15 minutes until bubbling ceases and pH is neutral/acidic.

  • Workup:

    • Remove Methanol under reduced pressure (Rotovap) to leave an aqueous slurry.

    • Extract with Ethyl Acetate (EtOAc) (3 x 20 mL).[3][4]

    • Wash combined organics with Brine (20 mL).

    • Dry over anhydrous Sodium Sulfate (

      
      ) .[4]
      
    • Filter and concentrate in vacuo.[3]

  • Purification: The crude product is typically a clear, viscous oil or low-melting solid. If necessary, purify via flash column chromatography (SiO2, 10%

    
     20% EtOAc/Hexanes).
    

Protocol B: Enantioselective Reduction (CBS Catalyst)

Objective: Asymmetric synthesis of (R)- or (S)-1-(3-bromo-4-tert-butylphenyl)ethanol (


).
Reagents:  (R)-Me-CBS Catalyst yields the (S)-alcohol (based on standard acetophenone models).
Experimental Workflow
  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve (R)-Me-CBS oxazaborolidine (0.1 equiv, 1 mmol) in anhydrous THF (10 mL).

  • Borane Addition: Add Borane-THF complex (1.0 M, 0.6 equiv relative to ketone) to the catalyst solution at room temperature.

  • Substrate Addition:

    • Dissolve Ketone (1) (1.0 equiv) in anhydrous THF.

    • Add the ketone solution slowly (via syringe pump over 1 hour) to the catalyst/borane mixture.

    • Crucial: Slow addition ensures the ketone reacts with the chiral catalyst-borane complex rather than free non-chiral borane.

  • Quench & Workup:

    • Add Methanol (Caution: vigorous bubbling) to quench.

    • Add 1N HCl and heat to 50 °C for 30 minutes to hydrolyze the boron-oxygen bond.

    • Extract with Ether/EtOAc as per Protocol A.

Process Validation & Troubleshooting

ObservationDiagnosisCorrective Action
Incomplete Conversion Old/Inactive NaBH₄Add an additional 0.5 equiv of NaBH₄. Ensure reagent is dry/granular, not clumped.
New Spot on TLC (High Rf) Debromination (Rare)Switch to milder conditions (0°C constant) or ensure no Pd/Ni contaminants are present. Unlikely with NaBH₄.
Product "Oiling Out" High LipophilicityThe tert-butyl group makes the product very lipophilic. Use DCM for extraction instead of EtOAc if phase separation is slow.
Low ee (CBS Protocol) Moisture/Fast AdditionEnsure strictly anhydrous THF. Slow down the addition rate of ketone.
Characterization Data (Expected)
  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.60 (d, 1H, Ar-H, ortho to Br)
      
    • 
       7.45 (d, 1H, Ar-H, ortho to t-Bu)
      
    • 
       7.30 (dd, 1H, Ar-H)
      
    • 
       4.85 (q, 1H, 
      
      
      
      -OH)
    • 
       1.50 (d, 3H, 
      
      
      
      -CH)
    • 
       1.45 (s, 9H, t-Butyl)
      
  • MS (ESI): m/z [M-H2O]+ or [M+Na]+ patterns consistent with Br isotope distribution (1:1 doublet).

Workflow Diagram

Workflow cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup Step1 Dissolve Ketone (MeOH, RT) Step2 Cool to 0°C (Ice Bath) Step1->Step2 Step3 Add NaBH4 (Portion-wise) Step2->Step3 Step4 Warm to RT (Stir 1-2h) Step3->Step4 Step5 TLC Check (Disappearance of SM) Step4->Step5 Step5->Step3 Incomplete Step6 Quench (1M HCl) (pH < 7) Step5->Step6 Complete Step7 Extract (EtOAc) Wash (Brine) -> Dry Step6->Step7 Step8 Concentrate (Yield: >90%) Step7->Step8

Figure 2: Operational workflow for the standard reduction protocol.

References

  • General Acetophenone Reduction: "Sodium Borohydride Reduction of Acetophenone." Organic Chemistry Lab Techniques, University of Colorado Boulder. Link

  • Substrate Analog Data: "Synthesis of 3-bromo-4-tert-butylacetophenone." Organic Syntheses, Coll.[7] Vol. 4, p.114 (1963). Link

  • CBS Reduction Protocol: Corey, E. J., Bakshi, R. K., & Shibata, S. "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines."[1] J. Am. Chem. Soc., 1987, 109(18), 5551–5553. Link

  • Chemoselectivity of NaBH4: "Selective reductions of ketones in the presence of aryl halides." BenchChem Application Notes, 2025. Link

Sources

Advanced Functionalization of 1-(3-Bromo-4-tert-butylphenyl)ethanone: Protocols for Ketone Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Substrate Analysis

1-(3-Bromo-4-tert-butylphenyl)ethanone is a highly valuable building block in medicinal chemistry and materials science. Structurally, it features a bulky tert-butyl group at the para position and a bromine atom at the meta position relative to the acetyl group.

Mechanistic Insight: While the tert-butyl group is sterically demanding, its para positioning means it exerts minimal direct steric hindrance on the ketone moiety. However, the meta-bromo substituent exerts a strong inductive electron-withdrawing effect (-I), which increases the electrophilicity of the carbonyl carbon. This electronic activation makes the ketone highly susceptible to nucleophilic attack and reduction, while the alpha-methyl group remains available for enolization-driven functionalizations.

This application note details three critical functionalization pathways for the ketone group: Asymmetric Transfer Hydrogenation (ATH) , Alpha-Bromination , and Reductive Amination .

Asymmetric Transfer Hydrogenation (ATH) to Chiral Alcohols

Causality & Experimental Design

The reduction of acetophenone derivatives to chiral secondary alcohols is a critical step in active pharmaceutical ingredient (API) synthesis. Traditional reduction with sodium borohydride yields racemic mixtures. To achieve high enantiomeric excess (ee), Asymmetric Transfer Hydrogenation (ATH) using Noyori's Ru-TsDPEN catalyst is the gold standard [1]. The catalyst operates via a metal-ligand bifunctional mechanism, where the ruthenium hydride and the amine proton of the ligand simultaneously interact with the carbonyl carbon and oxygen via a highly ordered six-membered transition state. The meta-bromo group of the substrate enhances the reaction rate by increasing the electrophilicity of the carbonyl carbon.

ATH_Workflow Ketone 1-(3-Bromo-4-tert-butylphenyl) ethanone Conditions HCOONa, H2O/iPrOH 40°C Ketone->Conditions Catalyst RuCl2(p-cymene)2 + (R,R)-TsDPEN Catalyst->Conditions Pre-activation Product (R)-1-(3-Bromo-4-tert-butylphenyl) ethanol Conditions->Product Asymmetric Reduction

Caption: Workflow for the Asymmetric Transfer Hydrogenation (ATH) of the acetophenone derivative.

Step-by-Step Protocol
  • Catalyst Pre-activation: In a Schlenk flask under an argon atmosphere, dissolve [RuCl2(p-cymene)]2 (0.005 mmol) and (R,R)-TsDPEN (0.012 mmol) in 2.0 mL of degassed water or isopropanol. Stir at 40 °C for 1 hour to form the active catalyst complex.

  • Substrate Addition: Add sodium formate (HCOONa, 5.0 mmol) as the hydrogen donor, followed by 1-(3-bromo-4-tert-butylphenyl)ethanone (1.0 mmol).

  • Reaction: Degas the mixture three times via freeze-pump-thaw cycles. Allow the reaction to stir at 40 °C for 12–14 hours.

  • Workup: Cool the mixture to room temperature. Extract the aqueous phase with diethyl ether (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO₂, hexane/ethyl acetate 8:1) to isolate the chiral alcohol.

Alpha-Bromination to Phenacyl Bromides

Causality & Experimental Design

Alpha-bromoketones (phenacyl bromides) are versatile precursors for synthesizing heterocycles (e.g., thiazoles via the Hantzsch synthesis). Direct bromination with elemental bromine (Br₂) is hazardous and can lead to undesired electrophilic aromatic substitution, especially on electron-rich rings. Using N-bromosuccinimide (NBS) with a catalytic amount of p-toluenesulfonic acid (p-TsOH) provides a controlled, low concentration of active bromine [2]. The acid catalyzes the rate-determining enolization step, and the enol rapidly attacks the bromonium source.

AlphaBromination Ketone Starting Ketone Enol Enol Intermediate Ketone->Enol p-TsOH (Acid Catalysis) Bromonium Bromonium Complex Enol->Bromonium NBS Attack Product Alpha-Bromoketone Bromonium->Product - Succinimide - H+

Caption: Mechanistic pathway of acid-catalyzed alpha-bromination using N-bromosuccinimide (NBS).

Step-by-Step Protocol
  • Preparation: Dissolve 1-(3-bromo-4-tert-butylphenyl)ethanone (5.0 mmol) in 20 mL of anhydrous acetonitrile or methanol in a round-bottom flask.

  • Catalyst & Reagent Addition: Add p-toluenesulfonic acid monohydrate (0.5 mmol, 10 mol%) followed by N-bromosuccinimide (5.2 mmol).

  • Reaction: Stir the mixture at 60 °C. The reaction progress can be monitored by TLC (typically complete within 2–4 hours). The solution will transition from yellow to colorless as NBS is consumed.

  • Workup: Evaporate the solvent under reduced pressure. Redissolve the residue in dichloromethane (30 mL) and wash with water (2 × 15 mL) and brine (15 mL) to remove the succinimide byproduct.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and recrystallize from ethanol to yield the pure 2-bromo-1-(3-bromo-4-tert-butylphenyl)ethanone.

Reductive Amination to Substituted Amines

Causality & Experimental Design

Direct reductive amination converts the ketone into a primary, secondary, or tertiary amine. Acetophenones are notoriously sluggish in reductive amination compared to aldehydes due to steric hindrance and electronic stabilization of the ketone. To overcome this, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is utilized [3]. STAB is a mild reducing agent that selectively reduces imines/iminium ions over ketones at a slightly acidic pH (pH 4–5). For highly unreactive substrates, Titanium(IV) isopropoxide (Ti(OiPr)₄) is added as a Lewis acid and water scavenger to drive the intermediate imine formation to completion before reduction.

ReductiveAmination Ketone Ketone Substrate Imine Imine/Iminium Intermediate Ketone->Imine Ti(OiPr)4 or AcOH - H2O Amine Primary/Secondary Amine Amine->Imine Reduction NaBH(OAc)3 (STAB) Imine->Reduction Selective Hydride Transfer Product Substituted Amine Reduction->Product

Caption: Logical sequence of direct reductive amination emphasizing imine formation prior to reduction.

Step-by-Step Protocol
  • Imine Formation: In a dry flask under inert atmosphere, combine 1-(3-bromo-4-tert-butylphenyl)ethanone (2.0 mmol), the desired amine (2.4 mmol), and Ti(OiPr)₄ (4.0 mmol) in 10 mL of anhydrous THF. Stir at room temperature for 12 hours.

  • Reduction: Cool the mixture to 0 °C. Carefully add Sodium Triacetoxyborohydride (STAB) (3.0 mmol) in small portions.

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 6–8 hours.

  • Quenching & Workup: Quench the reaction by slowly adding 10 mL of 1M aqueous NaOH (Caution: gas evolution and precipitation of TiO₂). Filter the suspension through a pad of Celite, washing with ethyl acetate.

  • Extraction: Separate the organic layer from the filtrate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting amine via column chromatography (SiO₂, DCM/MeOH gradient).

Quantitative Data Summary

The following table summarizes the expected performance metrics for the three functionalization protocols based on established literature parameters for highly substituted acetophenones.

Functionalization PathwayReagents / CatalystReaction TimeTemp (°C)Expected Yield (%)Key Quality Metric
Asymmetric Transfer Hydrogenation Ru-TsDPEN, HCOONa12 - 14 h4085 - 95%> 92% ee (Chiral GC/HPLC)
Alpha-Bromination NBS, p-TsOH2 - 4 h6080 - 90%> 95% Regioselectivity
Reductive Amination Amine, Ti(OiPr)₄, STAB18 - 20 h (Total)0 to 2570 - 85%Minimal over-alkylation

References

  • Title: Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst Source: liv.ac.uk URL: [Link]

  • Title: Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method Source: researchgate.net URL: [Link]

  • Title: A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: sciencemadness.org URL: [Link]

Application Note: Optimized Buchwald-Hartwig Amination of 1-(3-bromo-4-tert-butylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This Application Note provides a technical framework for performing C–N cross-coupling reactions on 1-(3-bromo-4-tert-butylphenyl)ethanone (CAS: 329819-82-2). This substrate presents a specific "privileged scaffold" challenge often encountered in late-stage medicinal chemistry: extreme ortho-steric hindrance combined with a base-sensitive enolizable ketone .

Standard catalytic systems (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) frequently fail with this substrate, resulting in recovered starting material or dehalogenation. This guide outlines a Third-Generation Buchwald-Hartwig protocol utilizing dialkylbiaryl phosphine ligands (BrettPhos/RuPhos) to overcome the steric barrier imposed by the tert-butyl group while preserving the acetyl functionality.

Substrate Analysis: The Steric-Electronic Conflict

To design a successful reaction, one must understand the specific failure modes of the substrate:

FeatureStructural ElementChemical Consequence
Steric Bulk tert-Butyl group at C4High Risk. The bulky group is ortho to the reactive Bromine (C3). This inhibits the approach of the Pd-Ligand complex during oxidative addition and hinders amine coordination.
Electronics Acetyl group at C1Moderate Activation. The ketone is meta to the Bromine. It provides mild electron-withdrawing character, slightly assisting oxidative addition, but less so than para substitution.
Sensitivity Enolizable KetoneSide Reaction Risk. The acetyl group contains

-protons (

). Strong bases (e.g., LiHMDS, NaOtBu) can trigger enolization/aldol condensation if the cross-coupling is slow.
Mechanistic Implication

The rate-limiting step for this specific substrate changes based on the ligand system.[1]

  • Standard Ligands: Rate-limiting step is Oxidative Addition (blocked by sterics).

  • Bulky Ligands (BrettPhos/RuPhos): Rate-limiting step often shifts to Reductive Elimination or Amine Binding due to the crowded metal center.

Strategic Ligand & Base Selection

Based on the structural constraints, we utilize a "Ligand-Matched" approach.

A. Ligand Selection (The "Buchwald" Strategy)[2]
  • For Primary Amines: BrettPhos (or tBuBrettPhos ). These ligands are sufficiently bulky to promote reductive elimination but electron-rich enough to facilitate oxidative addition across the steric bulk.

  • For Secondary Amines: RuPhos . The specific geometry of RuPhos allows for the accommodation of secondary amines which are otherwise too sterically demanding for BrettPhos in this ortho-substituted context.

B. Base Selection (The "Ketone" Safety Valve)
  • Standard (High Activity): NaOtBu (Sodium tert-butoxide).

    • Pros: Fast reaction rates; standard for Buchwald couplings.

    • Cons: Can cause aldol condensation of the ketone if the catalyst is inactive.

  • Alternative (High Tolerance): Cs₂CO₃ (Cesium Carbonate).

    • Pros: Much milder; preserves the ketone; tolerates functional groups.

    • Cons: Requires higher temperatures (100°C+) and longer reaction times; often requires 1,4-dioxane.

Detailed Experimental Protocol

Method A: Primary Amines (BrettPhos System)

Target: Coupling 1-(3-bromo-4-tert-butylphenyl)ethanone with primary alkyl/aryl amines.

Reagents:

  • Substrate: 1-(3-bromo-4-tert-butylphenyl)ethanone (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: Pd₂(dba)₃ (1–2 mol%) or [Pd(cinnamyl)Cl]₂

  • Ligand: BrettPhos (2–4 mol%) (L:Pd ratio 2:1)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene (anhydrous, deoxygenated)

  • Concentration: 0.2 M

Step-by-Step Workflow:

  • Pre-complexation (Critical): In a glovebox or under Ar flow, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and BrettPhos (10.7 mg, 0.02 mmol) to a vial. Add 1 mL of Toluene and stir at 60°C for 5 minutes. Explanation: This ensures formation of the active L-Pd(0) species before the substrate inhibits the metal.

  • Substrate Addition: Add the aryl bromide (255 mg, 1.0 mmol), the amine (1.2 mmol), and NaOtBu (135 mg, 1.4 mmol) to a separate reaction vessel equipped with a stir bar.

  • Transfer: Transfer the pre-formed catalyst solution to the reaction vessel via syringe. Rinse with remaining solvent to reach 0.2 M total concentration (5 mL total).

  • Reaction: Seal the vessel and heat to 100°C for 4–12 hours.

  • Monitoring: Monitor by HPLC or TLC. Look for the disappearance of the aryl bromide.

    • Note: If the ketone is degrading, switch to Method B (Cs₂CO₃).

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black. Wash with water/brine.[2] Dry over Na₂SO₄ and concentrate.

Method B: Secondary Amines & Sensitive Ketones (RuPhos/Cs₂CO₃ System)

Target: Coupling with cyclic secondary amines (e.g., morpholine, piperidine) or if Method A causes ketone degradation.

Reagents:

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: RuPhos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, finely ground and dried)

  • Solvent: 1,4-Dioxane (anhydrous)

Modifications:

  • Use 1,4-Dioxane as solvent (higher boiling point, better solubility for Cs₂CO₃).

  • Heat to 100–110°C .

  • Reaction times may extend to 16–24 hours due to the heterogeneous nature of the weak base.

Decision Logic & Troubleshooting

The following DOT diagram illustrates the decision-making process for optimizing this specific reaction.

OptimizationWorkflow Start Substrate: 1-(3-bromo-4-tert-butylphenyl)ethanone AmineType Identify Amine Partner Start->AmineType Primary Primary Amine (Aniline/Alkyl) AmineType->Primary Secondary Secondary Amine (Cyclic/Acyclic) AmineType->Secondary CondA Method A: Pd2(dba)3 + BrettPhos NaOtBu, Toluene, 100°C Primary->CondA CondB Method B: Pd(OAc)2 + RuPhos Cs2CO3, Dioxane, 110°C Secondary->CondB Check Check LCMS/TLC (4 hours) CondA->Check CondB->Check Result1 Success: >90% Conv. Check->Result1 Clean Product Result2 Failure: No Reaction Check->Result2 SM Recovered Result3 Failure: Ketone Aldol/Degradation Check->Result3 Complex Mix Fix1 Increase Temp to 120°C Switch to tBuXPhos Result2->Fix1 Fix2 Switch Base to K3PO4 or Cs2CO3 (Method B) Result3->Fix2

Figure 1: Optimization workflow for sterically hindered aryl ketone amination.

Mechanistic Visualization

The ortho-tert-butyl group creates a specific steric clash. The diagram below highlights why the Ligand (L) is crucial for the Reductive Elimination step.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Steric Clash at C3/C4) Pd0->OxAdd + Substrate PdII_Ar L-Pd(II)-Ar(Br) OxAdd->PdII_Ar AmineBind Amine Binding & Deprotonation PdII_Ar->AmineBind + Amine/Base RedElim Reductive Elimination (Rate Limiting for Bulky L) AmineBind->RedElim RedElim->Pd0 Regeneration Product Product (C-N Bond Formed) RedElim->Product

Figure 2: Catalytic cycle emphasizing the steric bottlenecks at Oxidative Addition and Reductive Elimination.

Safety & Handling

  • 1-(3-bromo-4-tert-butylphenyl)ethanone: Treat as a potential skin irritant.

  • Palladium Catalysts: Heavy metal hazards. All solid waste must be disposed of in dedicated heavy metal streams.

  • Solvents: Toluene and Dioxane are flammable and reproductive toxins. Use in a fume hood.

References

  • Maiti, D., & Buchwald, S. L. (2009). Ligand-Accelerated Palladium-Catalyzed C-N Bond Formation with Heteroaryl Halides and Phenols. This paper introduces the specific utility of BrettPhos for hindered substrates.[1]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. A comprehensive review of the dialkylbiaryl phosphine ligand family (JohnPhos, XPhos, RuPhos, BrettPhos).

  • Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Amination of Aryl Triflates.[3] Foundational work establishing the base sensitivity protocols (Cs2CO3 vs NaOtBu) for ketone-containing substrates.

  • Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Discusses the competitive inhibition in sterically crowded Pd-centers, relevant to the tert-butyl group effects.

Sources

Troubleshooting & Optimization

Overcoming steric hindrance of tert-butyl group in coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in tert-Butyl Coupling Reactions

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Strategies for High-Steric tert-Butyl (


-Bu) Substrates

Welcome to the Steric Hindrance Solutions Center

As a Senior Application Scientist, I often see researchers abandon promising scaffolds because a tert-butyl group "kills" the catalyst. The


-Bu group is a double-edged sword: it provides metabolic stability and solubility, but its massive steric cone angle (approx. 182°) blocks the metal center.

This guide is not a generic textbook review. It is a troubleshooting system designed to distinguish between the two distinct types of "


-Bu hindrance" and provide the specific catalytic machinery to overcome them.

Phase 1: Diagnostic & Strategy Selection

Before selecting a catalyst, you must identify the location of your steric block. The solution for a


-Bu group on a ring is diametrically opposite to the solution for coupling the 

-Bu group itself.
The Decision Matrix

StericStrategy Start Where is the t-Butyl Group? Ortho Ortho-Position on Aryl Ring (e.g., 2-t-Bu-phenyl halide) Start->Ortho Tertiary The Reaction Center Itself (e.g., t-Butyl bromide) Start->Tertiary Nucleophile On the Nucleophile (e.g., t-Butyl amine) Start->Nucleophile Sol_Ortho SOLUTION: Palladium (Pd) Requires: Bulky Dialkylbiaryl Ligands Mechanism: Facilitated Reductive Elimination Ortho->Sol_Ortho Sol_Tertiary SOLUTION: Nickel (Ni) Requires: Pybox/Bipyridine Ligands Mechanism: Radical Single Electron Transfer (SET) Tertiary->Sol_Tertiary Sol_Nuc SOLUTION: Pd-G3/G4 Precatalysts Requires: BrettPhos/RuPhos Mechanism: Prevent Pd-Amine inhibitory binding Nucleophile->Sol_Nuc

Figure 1: Strategic decision tree for selecting the correct metal-ligand system based on steric location.

Module 1: The "Ortho-Wall" (Substituted Aryl Halides)

Scenario: You are coupling a 2-tert-butylaryl halide. The Failure Mode: Standard ligands (PPh


, dppf) bind too tightly or aren't bulky enough to force the product off the metal. The cycle stalls at Reductive Elimination .
The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)

To couple sterically hindered rings, you need ligands that are themselves bulky.[1] This seems counterintuitive, but bulky ligands (like SPhos , XPhos , or RuPhos ) favor a mono-ligated Pd(0) species [L1Pd(0)], which opens a coordination site for the oxidative addition of the hindered halide. More importantly, they "squeeze" the metal center, lowering the energy barrier for reductive elimination.

Recommended Ligand Systems:

LigandBest For...[2][3][4][5]Why it works
SPhos Suzuki Coupling (General Hindrance)High flexibility; methoxy groups stabilize the Pd center.
XPhos Suzuki (Extreme Hindrance)Massive isopropyl groups create a protective pocket, allowing coupling of 2,6-disubstituted arenes.
RuPhos Buchwald-Hartwig (Secondary Amines)Prevents

-hydride elimination; promotes coupling of hindered amines.
BrettPhos Buchwald-Hartwig (Primary Amines)Highly selective for primary amines; resists inhibition by the amine substrate.
Troubleshooting Q&A

Q: I'm using Pd(PPh


)

and getting 0% yield. Why?
A: Pd(PPh

)

is coordinatively saturated (4 ligands). To react, it must dissociate two ligands to form Pd(PPh

)

. With a massive

-Bu group nearby, the oxidative addition is kinetically impossible.
  • Fix: Switch to a Precatalyst system (e.g., XPhos Pd G4). These release the active mono-ligated species [L-Pd(0)] immediately upon heating, bypassing the dissociation energy penalty.

Q: My reaction turns black (Pd precipitation) immediately. A: This indicates your ligand isn't stabilizing the Pd(0) intermediate, or your halide activation is too slow.

  • Fix: Increase the Ligand:Pd ratio to 2:1 (if mixing manually) or switch to SPhos Pd G3 . The "G3" scaffold contains a sacrificial aminobiphenyl group that ensures 1:1 active species generation without precipitation.

Module 2: The "Tertiary Trap" (Alkyl Halides)

Scenario: You are trying to couple tert-butyl bromide (or iodide) to an aryl ring. The Failure Mode: Palladium fails here because tertiary alkyl-Pd intermediates undergo rapid


-hydride elimination  to form isobutylene gas, rather than coupling.
The Solution: Nickel Catalysis (Radical Pathway)

You must abandon Palladium. Gregory Fu’s research demonstrated that Nickel catalysts can access a Single Electron Transfer (SET) pathway. Instead of a crowded S


2-type oxidative addition, Ni generates a tert-butyl radical, which doesn't suffer from the same steric penalties.

Protocol: Ni-Catalyzed Negishi Coupling of Secondary/Tertiary Halides

Reagents:

  • Catalyst: NiCl

    
    
    
    
    
    glyme (10 mol%)
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

  • Nucleophile: Arylzinc halide (ArZnX) or Arylboronic acid (Suzuki variant)

  • Solvent: THF/DMA (dry)

Step-by-Step Workflow:

  • Glovebox/Schlenk: Charge a vial with NiCl

    
     glyme and dtbbpy.
    
  • Activation: Add THF. Stir for 10 mins. The solution should turn green/blue.

  • Substrate: Add the tertiary alkyl halide (

    
    -Bu-Br).
    
  • Nucleophile: Add the organozinc reagent dropwise.

  • Reaction: Stir at room temperature (or mild heat, 40°C).

    • Note: Unlike Pd, Ni-radical couplings often work better at lower temperatures to suppress isomerization.

Module 3: The Nucleophile Challenge (Buchwald-Hartwig)

Scenario: Coupling tert-butyl amine (


-BuNH

) to an aryl halide. The Failure Mode: The amine is bulky and electron-rich. It can bind to Pd and "poison" it, preventing the aryl halide from binding.
The Solution: Pd-PEPPSI or BrettPhos

For bulky primary amines like


-BuNH

, BrettPhos is the gold standard. It is designed to be large enough to prevent the amine from binding to the metal in a "resting state" but allows the amine to attack the Pd(II)-Aryl complex.

Optimized Protocol: C-N Coupling with BrettPhos

  • Precatalyst: Use BrettPhos Pd G4 (1-2 mol%).

    • Why G4? It activates at room temperature using the amine base itself.

  • Base: NaO

    
    Bu  (Sodium tert-butoxide).
    
    • Critical: Do not use carbonate bases (K

      
      CO
      
      
      
      ) for bulky amines; they are too weak and insoluble.
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol .

    • Tip: t-Amyl alcohol helps solubilize the NaO

      
      Bu and allows higher reflux temperatures if needed.
      
  • Procedure:

    • Mix Pd-G4, Aryl Halide, and Base in the vial.

    • Purge with Argon.

    • Add Solvent and

      
      -Butyl amine via syringe.
      
    • Heat to 80-100°C.

Visualizing the Mechanism

The following diagram illustrates why bulky ligands (L) are necessary to force the reductive elimination step when a


-Bu group is present.

CatalyticCycle cluster_failure Failure Point without Bulky Ligands L_Pd L-Pd(0) (Active Species) OxAdd Oxidative Addition (Steric Clash Here) L_Pd->OxAdd + Ar-X (t-Bu) Pd_Ar_X L-Pd(II)-Ar-X OxAdd->Pd_Ar_X TransMet Transmetallation (Nucleophile enters) Pd_Ar_X->TransMet + Nu-M Pd_Complex L-Pd(II)-Ar-Nu (Crowded Intermediate) TransMet->Pd_Complex RedElim Reductive Elimination (Product Release) Pd_Complex->RedElim Bulky Ligand Squeezes Product Out RedElim->L_Pd Regeneration Product Product (Ar-Nu) RedElim->Product

Figure 2: The catalytic cycle highlighting where steric bulk impacts the workflow. Note that bulky ligands accelerate the Reductive Elimination step by destabilizing the crowded Pd(II) complex.

References

  • Suzuki-Miyaura Coupling with Bulky Ligands

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[3] Journal of the American Chemical Society.[6]

  • Nickel-Catalyzed Alkyl Halide Coupling

    • Zultanski, S. L., & Fu, G. C. (2013).[6][7] Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations.[6][7] Journal of the American Chemical Society.[6]

  • Buchwald-Hartwig Amination (BrettPhos)

    • Maitre, P., et al. (2011). A General and Efficient Catalyst for the Palladium-Catalyzed Coupling of Amines with Aryl Chlorides. Journal of the American Chemical Society.[6]

  • Mechanistic Studies on Steric Hindrance

    • Wu, K., & Doyle, A. G. (2017). Parameterization of phosphine ligands reveals origin of success in nickel-catalyzed C(sp3)-O cross-coupling.

Sources

Optimizing catalyst selection for 1-(3-bromo-4-tert-butylphenyl)ethanone functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the cross-coupling of 1-(3-bromo-4-tert-butylphenyl)ethanone .

This substrate represents a "stress-test" in transition metal catalysis. The ortho-tert-butyl group creates severe steric shielding around the C–Br bond, fundamentally altering the reaction trajectory compared to standard aryl halides. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure your functionalization campaigns succeed.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my standard Pd catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) failing to yield any cross-coupled product?

The Causality: Standard phosphine ligands operate via a concerted 2-electron oxidative addition pathway. The bulky ortho-tert-butyl group on your substrate creates a massive steric clash that prevents the Pd(0) center from approaching the C–Br bond to form the required transition state.

Counterintuitively, you must use more sterically hindered ligands to solve this. Recent mechanistic studies demonstrate that extreme steric hindrance in both the substrate and the catalyst1 [1]. Ultra-bulky ligands (like t-BuXPhos) force the Pd into a highly reactive mono-ligated state that abstracts a halogen atom, bypassing the sterically forbidden 2-electron barrier.

Q2: I am observing a major byproduct with a mass corresponding to[M - HBr]. What is happening?

The Causality: You are observing competitive intramolecular C(sp³)–H activation . Once the Pd(II) inserts into the C–Br bond, the adjacent methyl groups of the tert-butyl moiety are forced into close proximity to the metal center. If the subsequent intermolecular step (e.g., amine binding or transmetalation) is too slow, the Pd(II) species will2 [2], forming a 5-membered palladacycle. This leads to benzocyclobutene derivatives or unintended C–H functionalization.

G Substrate 1-(3-bromo-4-tert-butylphenyl)ethanone + Pd(0)L_n OxAdd Oxidative Addition [Ar-Pd(II)(Br)L_n] Substrate->OxAdd 1-e⁻ Radical Pathway Transmetalation Transmetalation / Amine Binding (Intermolecular) OxAdd->Transmetalation Fast with Bulky Ligands (e.g., t-BuXPhos) CH_Act Intramolecular C(sp³)-H Activation (Palladacycle Formation) OxAdd->CH_Act Slow Transmetalation (e.g., PPh3, dppf) Product Desired Cross-Coupled Product (C-N or C-C Bond) Transmetalation->Product Reductive Elimination Byproduct Benzocyclobutene Byproduct [M - HBr] CH_Act->Byproduct Reductive Elimination

Figure 1: Divergent pathways of ortho-tert-butyl aryl bromides: Cross-coupling vs. C(sp3)-H activation.

Q3: How do I select the right ligand to favor cross-coupling over C–H activation?

The Causality: The key is maximizing the ligand's percent buried volume (%V_bur) while maintaining high electron density to accelerate both the 1-electron oxidative addition and the subsequent reductive elimination. 3 [3] are the gold standard for this exact molecular architecture.

LigandLogic L1 Small Ligands (e.g., PPh3, dppe) %V_bur < 30% R1 Failed Oxidative Addition (Steric Clash with t-Bu) L1->R1 L2 Medium Ligands (e.g., XPhos, BINAP) %V_bur ~ 30-40% R2 Sluggish Coupling + C(sp³)-H Byproducts L2->R2 L3 Ultra-Bulky Ligands (e.g., t-BuXPhos, IPr*OMe) %V_bur > 45% R3 Rapid 1-e⁻ Ox. Add. & Efficient Cross-Coupling L3->R3

Figure 2: Impact of ligand buried volume (%V_bur) on the reaction trajectory of hindered arenes.

Part 2: Quantitative Ligand Optimization Matrix

To systematically outcompete the C(sp³)–H activation pathway, select your catalyst based on the steric and electronic parameters summarized below.

LigandStructure Type% Buried Volume (%V_bur)Efficacy for ortho-tBu ArenesPrimary Recommendation
PPh₃ / dppf Simple / Bidentate Phosphine< 30%Poor (No Reaction)Do not use for this substrate.
XPhos Dialkylbiaryl Phosphine~ 35%Moderate (Mixed Products)Leads to high levels of C(sp³)–H cyclization byproducts.
BrettPhos Dialkylbiaryl Phosphine~ 40%Good Excellent for primary amines; prevents over-arylation.
t-BuXPhos Dialkylbiaryl Phosphine> 45%Excellent Top Choice for secondary amines and Suzuki couplings.
IPr*OMe Bulky NHC> 50%Excellent Alternative for highly deactivated systems.

Part 3: Self-Validating Experimental Protocol

This protocol describes the Buchwald-Hartwig amination of 1-(3-bromo-4-tert-butylphenyl)ethanone. It is designed as a self-validating system : the kinetic sampling steps inherently diagnose whether the reaction is proceeding via the desired catalytic cycle or falling into the C–H activation trap.

Reagents & Stoichiometry
  • Substrate: 1-(3-bromo-4-tert-butylphenyl)ethanone (1.0 equiv, 1.0 mmol)

  • Nucleophile: Secondary Amine (1.2 equiv)

  • Precatalyst: Pd₂(dba)₃ (2.0 mol% Pd) or t-BuXPhos Pd G3 (4.0 mol%)

  • Ligand: t-BuXPhos (4.5 mol% - slight excess relative to Pd ensures no unligated Pd promotes degradation)

  • Base: NaOtBu (1.5 equiv) (Note: Use LiHMDS if coupling a primary amine to avoid base-mediated side reactions).

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology

Step 1: Rigorous Exclusion of Oxygen (Causality: Radical Pathway Protection) Because the oxidative addition of this specific substrate proceeds via a 1-electron radical intermediate, the presence of O₂ will rapidly quench the radical, killing the catalytic cycle.

  • Add the substrate, Pd precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Seal the tube and perform three rigorous evacuate/backfill cycles with ultra-pure N₂ or Argon.

Step 2: Reaction Assembly & Initiation

  • Add anhydrous, sparged 1,4-Dioxane and the amine via syringe.

  • Stir at room temperature for 5 minutes to allow the active mono-ligated Pd(0)-t-BuXPhos complex to form.

  • Plunge the flask into a pre-heated oil bath at 100 °C. (Causality: Rapid heating pushes the system past the activation energy required for the sterically hindered oxidative addition).

Step 3: Kinetic Sampling & In-Process Validation (Critical Step) To validate the system, withdraw 20 µL aliquots under N₂ at 1 hour and 4 hours . Quench into LC-MS grade acetonitrile and analyze.

  • Validation State A (Success): Rapid consumption of starting material; dominant mass is [M + Amine - HBr]. Proceed to Step 4.

  • Validation State B (Ligand Failure): Starting material is consumed, but the dominant mass is[M - HBr] (approx. 174 m/z). Diagnosis: The transmetalation step is too slow. Correction for next run: Increase amine concentration or switch to a more soluble base to accelerate intermolecular coupling over intramolecular C–H activation.

  • Validation State C (Oxidative Addition Failure): Starting material remains unreacted. Diagnosis: Oxygen poisoning or insufficient ligand bulk.

Step 4: Workup & Isolation

  • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove Pd black and inorganic salts.

  • Concentrate under reduced pressure and purify via flash column chromatography.

References

  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. National Institutes of Health (NIH) / Journal of the American Chemical Society.[Link]

  • Pd(0)-Catalyzed Intermolecular Amination of Unactivated C(sp³)–H Bonds. National Institutes of Health (NIH) / Journal of the American Chemical Society.[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. American Chemical Society (ACS) / Chemical Reviews.[Link]

Sources

Technical Support Center: Solubility Solutions for 1-(3-bromo-4-tert-butylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(3-bromo-4-tert-butylphenyl)ethanone. This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound in polar solvent systems. This guide provides a structured, in-depth approach to understanding and overcoming these issues, moving from fundamental principles to advanced, field-proven techniques.

Compound Profile: 1-(3-bromo-4-tert-butylphenyl)ethanone

A foundational understanding of the molecule's physicochemical properties is the first step in diagnosing and solving solubility problems.

PropertyValue / DescriptionRationale & Impact on Solubility
Molecular Formula C₁₂H₁₅BrO[1]-
Molecular Weight 255.15 g/mol [1]A moderate molecular weight that does not inherently prevent solubility.
Key Structural Features Aromatic Ring: Phenyl group.Substituents: 3-bromo, 4-tert-butyl.Functional Group: Acetyl (ethanone).[1]The large, nonpolar tert-butyl group and the bulky phenyl ring create a significant hydrophobic character, which is the primary driver of poor solubility in polar solvents.[2]
Polarity Profile Predominantly nonpolar/lipophilic.The ketone's polar C=O group is the only significant site for polar interactions (as a hydrogen bond acceptor), but its influence is outweighed by the large hydrophobic regions.[3][4]
Physical Form Solid[1]As a crystalline solid, energy is required to overcome the crystal lattice energy before solvation can occur, adding another barrier to dissolution.
Safety Causes skin and serious eye irritation. May cause respiratory irritation.Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory during all handling and experimental procedures.[5][6]

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues in a progressive Q&A format, designed to guide you through a logical troubleshooting workflow.

Initial Troubleshooting & Foundational Concepts

Q1: Why is 1-(3-bromo-4-tert-butylphenyl)ethanone not dissolving in my polar solvent (e.g., water, ethanol, methanol)?

Answer: The insolubility stems from a fundamental mismatch in intermolecular forces, a concept often summarized as "like dissolves like."[2][3] Your compound is dominated by a large, nonpolar tert-butylphenyl group. Polar solvents, like water, form strong, cohesive hydrogen-bonding networks. The nonpolar regions of your molecule cannot participate in these networks and would disrupt them, which is an energetically unfavorable process. While the ketone group offers a polar site, it is insufficient to overcome the hydrophobicity of the rest of the molecule.

Q2: I need to select a better solvent. Where do I start?

Answer: A systematic approach is more efficient than random trial and error. A powerful, albeit more theoretical, tool for this is the use of Hansen Solubility Parameters (HSP) . HSP quantifies the "likeness" of materials by breaking down cohesion energy into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it.[7][8]

Table of Hansen Solubility Parameters (HSP) for Common Solvents (Note: HSP for the solute are estimated based on its structure)

SubstanceδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)
1-(3-bromo-4-tert-butylphenyl)ethanone (Estimated) 18.56.54.0
Water15.516.042.3
Ethanol15.88.819.4
Methanol14.712.322.3
Acetone15.510.47.0
Tetrahydrofuran (THF)16.85.78.0
Dichloromethane (DCM)17.07.37.1

As the table shows, the HSP values for highly polar solvents like water are very distant from the estimated values for your compound, confirming the observed insolubility. Solvents like THF and DCM are a much closer match.

Troubleshooting Workflow Diagram

The following workflow provides a visual guide to systematically address solubility issues.

G cluster_0 Tier 1: Direct Solvation cluster_2 Tier 3: Advanced Formulation (Aqueous Systems) Start Insolubility Observed in Polar Solvent TestSolvents Test a range of single solvents (e.g., Ethanol, Acetone, THF) Start->TestSolvents Decision1 Is solubility achieved? TestSolvents->Decision1 Cosolvency Use Co-solvency: Blend a good solvent (e.g., THF) with the target polar solvent. Decision2 Is solubility achieved? Cosolvency->Decision2 Advanced Advanced Techniques Required (for primarily aqueous systems) Complexation Cyclodextrin Complexation Advanced->Complexation Surfactants Surfactant Micellization Advanced->Surfactants Success Solubility Achieved Decision1->Success Yes Failure Proceed to Next Tier Decision1->Failure No Decision2->Advanced No / Application requires aqueous system Decision2->Success Yes Failure->Cosolvency

Caption: A tiered workflow for solving solubility challenges.

Tier 2 Technique: Co-solvency

Q3: My compound dissolves in THF but not my aqueous buffer. How can I create a stable solution in the buffer?

Answer: This is a classic scenario for co-solvency. A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly soluble compound in an aqueous solution.[9][10] The co-solvent (e.g., THF, DMSO, ethanol) essentially reduces the polarity of the overall solvent system, making it more hospitable to your nonpolar compound.[11][12]

Protocol: Determining the Optimal Co-solvent Ratio

This protocol uses a titration method to find the minimum amount of co-solvent needed for solubilization, which is crucial for applications where high organic solvent concentrations are undesirable (e.g., cell-based assays).

  • Preparation:

    • Prepare a concentrated stock solution of your compound in a suitable, water-miscible organic solvent in which it is freely soluble (e.g., 50 mg/mL in Dimethyl Sulfoxide - DMSO).

    • Place a known volume of your target aqueous buffer (e.g., 1 mL of PBS) into a clear vial with a magnetic stir bar.

  • Titration:

    • While vigorously stirring the buffer, add small aliquots (e.g., 1-2 µL) of the concentrated compound stock solution.

    • Observe the solution carefully. Initially, you will likely see immediate precipitation (a cloudy or milky appearance) as the compound "crashes out" of the solution.

    • Continue adding the stock solution dropwise.

  • Endpoint Determination:

    • The endpoint is reached when a persistent, clear solution is obtained without any visible precipitate, even after several minutes of stirring.

    • Record the total volume of co-solvent (from your stock solution) added to the buffer.

  • Calculation:

    • Calculate the final percentage (v/v) of the co-solvent in the total volume. For example, if you added 50 µL of DMSO stock to 1 mL of buffer, the final co-solvent concentration is approximately 4.8% (50 µL / 1050 µL).

    • This percentage represents the minimum co-solvent concentration required to achieve the desired final compound concentration.

Pros: Simple, rapid, and highly effective for increasing solubility.[13] Cons: The organic co-solvent may be incompatible with downstream applications (e.g., protein precipitation, cell toxicity). Uncontrolled precipitation can occur upon further dilution.[14]

Tier 3 Techniques: Advanced Aqueous Solubilization

If co-solvents are not an option, advanced formulation strategies are required. These methods encapsulate the molecule to make it compatible with an aqueous environment.

Q4: How can I dissolve my compound in a fully aqueous system without organic solvents?

Answer: Two powerful methods for this are cyclodextrin complexation and surfactant-based micellization.

Method 1: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[][16] They act as "molecular buckets," encapsulating the nonpolar part of a guest molecule (your compound) within their cavity, while the hydrophilic outer surface interacts with water to confer solubility.[17][18]

G cluster_host Cyclodextrin (Host) cluster_guest Insoluble Compound (Guest) cluster_complex Soluble Inclusion Complex CD Complex Hydrophilic Exterior Compound Hydrophobic Cavity CD->Complex:f0 CD->Complex:f2 Ext Hydrophilic Exterior Int Hydrophobic Cavity Guest Compound Guest->Complex:f1 +

Caption: Mechanism of cyclodextrin inclusion complexation.

Which cyclodextrin to use? The cavity size must fit the guest molecule. For a substituted phenyl ring, β-cyclodextrins and their derivatives are typically the best choice.[] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer vastly improved aqueous solubility and lower toxicity compared to the parent β-cyclodextrin.[4]

Protocol: Phase Solubility Study with Cyclodextrins
  • Setup: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 1, 2, 5, 10, 20 mM HP-β-CD).

  • Saturation: Add an excess amount of your solid compound to each cyclodextrin solution in separate sealed vials. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, filter the solutions through a 0.22 µm syringe filter to remove the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in each filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot the concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis). A linear increase in solubility with increasing cyclodextrin concentration indicates the formation of a soluble complex.[19]

Method 2: Surfactant Micellization

Surfactants are amphipathic molecules with a polar "head" and a nonpolar "tail".[20] Above a specific concentration, the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a nonpolar microenvironment that can dissolve your compound, while the hydrophilic heads face the aqueous solvent, rendering the entire micelle soluble.[21][22]

G Surfactant Micelle Formation cluster_micelle Micelle with Solubilized Compound Compound Insoluble Compound S1 S1e S1e S1->S1e S2 S2e S2e S2->S2e S3 S3e S3e S3->S3e S4 S4e S4e S4->S4e S5 S5e S5e S5->S5e S6 S6e S6e S6->S6e Water Aqueous Environment Key Key: - Green Circle: Hydrophilic Head - Black Line: Hydrophobic Tail

Sources

Controlling side reactions during the bromination of 4-tert-butylacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-BROM-4TBA-001 Subject: Controlling Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Challenge of Selectivity

The conversion of 4-tert-butylacetophenone to 2-bromo-4'-tert-butylacetophenone (also known as 2-bromo-1-(4-(tert-butyl)phenyl)ethanone) is a pivotal step in the synthesis of various APIs, including antifungal agents and adrenergic agonists.[1]

While the reaction appears simple, it is fraught with competing pathways. The tert-butyl group activates the aromatic ring, while the ketone activates the


-carbon. Without strict kinetic control, researchers frequently encounter:
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Dibromination:  The primary impurity, difficult to separate.
    
  • Nuclear Bromination: Bromination on the benzene ring (ortho to the acetyl group).

  • Lachrymatory Hazards: The product is a potent tear gas, requiring specific handling protocols.[2]

This guide provides self-validating protocols to navigate these challenges.

Module 1: Reagent Selection Strategy

The choice of brominating agent dictates the mechanism and the impurity profile. Do not choose based on availability alone; choose based on your tolerance for purification.

Comparative Analysis of Brominating Agents
FeatureElemental Bromine (

)
N-Bromosuccinimide (NBS) Copper(II) Bromide (

)
Mechanism Acid-catalyzed EnolizationRadical or Ionic (Acid catalyzed)Heterogeneous Enol Oxidation
Selectivity Low (High risk of dibromination)Medium-High (Depends on catalyst)Excellent (Self-limiting)
Atom Economy HighLow (Succinimide waste)Low (Copper waste)
Reaction Time Fast (< 1 hr)Medium (1-4 hrs)Slow (Reflux, 4-24 hrs)
Safety High Hazard (Corrosive, volatile)Moderate (Solid, stable)Moderate (Heavy metal waste)
Recommendation Only for large scale with strict temp controlRecommended for General Lab Use Recommended for High Purity Needs
Decision Logic: Selecting Your Route

ReagentSelection Start Start: Define Priorities Purity Priority: Maximum Purity (Avoid Chromatography) Start->Purity Speed Priority: Speed & Scale Start->Speed Green Priority: Green Chemistry (No Heavy Metals) Start->Green CuBr2 Route A: CuBr2 Reflux (Heterogeneous) Purity->CuBr2 Highest Selectivity Br2 Route C: Br2 in MeOH/Ether (Strict Temp Control) Speed->Br2 Fastest Kinetics NBS Route B: NBS + p-TsOH (Ionic Mechanism) Green->NBS Avoids Cu/Br2 vapors Result: >95% Mono-bromo\nSimple Filtration Workup Result: >95% Mono-bromo Simple Filtration Workup CuBr2->Result: >95% Mono-bromo\nSimple Filtration Workup Result: ~90% Mono-bromo\nRequires Succinimide Removal Result: ~90% Mono-bromo Requires Succinimide Removal NBS->Result: ~90% Mono-bromo\nRequires Succinimide Removal Result: 80-85% Mono-bromo\nRequires Distillation/Column Result: 80-85% Mono-bromo Requires Distillation/Column Br2->Result: 80-85% Mono-bromo\nRequires Distillation/Column

Figure 1: Decision matrix for selecting the optimal bromination reagent based on project constraints.[1]

Module 2: The "Gold Standard" Protocol (High Selectivity)

Method: Heterogeneous Bromination using Copper(II) Bromide (


).[2]
Why it works: 

acts as both the brominating agent and the Lewis acid. The reaction is heterogeneous; as the

(black solid) reacts, it converts to

(white solid). This natural "throttling" prevents the high local concentration of active bromine that leads to dibromination.
Protocol T-BROM-A (CuBr2)[1]

Reagents:

  • 4-tert-butylacetophenone (1.0 equiv)[1]

  • Copper(II) bromide (

    
    ) (2.0 - 2.2 equiv)
    
  • Solvent: Ethyl Acetate (EtOAc) or Chloroform (

    
    ) (1:1 mixture preferred)
    

Step-by-Step:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Dissolution: Dissolve 4-tert-butylacetophenone in the solvent mixture (approx. 5-10 mL per gram of substrate).

  • Addition: Add finely powdered

    
     in one portion. The mixture will appear as a dark suspension.
    
  • Reflux: Heat the mixture to vigorous reflux.

    • Visual Indicator: The reaction is complete when the black ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       solid has largely converted to a white precipitate (
      
      
      
      ). This typically takes 2–4 hours.[3]
  • Monitoring: Check TLC (Hexane/EtOAc 9:1). The monobromide product is usually less polar than the starting material.

  • Workup (Crucial for Safety):

    • Cool to room temperature.[1][4][5]

    • Filter off the copper salts through a Celite pad.

    • Note: The filtrate contains the lachrymatory product. Handle in a fume hood.

    • Wash the filtrate with cold water (2x) and brine (1x).

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Often not required.[1] If necessary, recrystallize from Ethanol/Hexane.[1]

Module 3: The "Green" Protocol (NBS/p-TsOH)

Method: Acid-catalyzed bromination with N-Bromosuccinimide.[1][6] Why it works: NBS provides a controlled source of electrophilic bromine.[1] The addition of p-Toluenesulfonic acid (p-TsOH) catalyzes the enolization of the ketone, which is the rate-determining step. This method avoids the handling of liquid bromine and heavy metals.

Protocol T-BROM-B (NBS)

Reagents:

  • 4-tert-butylacetophenone (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 - 0.2 equiv)[1]

  • Solvent: Acetonitrile (

    
    )
    

Step-by-Step:

  • Setup: Use a flask equipped with a nitrogen inlet.

  • Mixing: Dissolve the ketone and p-TsOH in Acetonitrile.

  • Temperature: Heat the solution to 50–60°C.

  • Addition: Add NBS in 3-4 portions over 30 minutes.

    • Technical Insight: Adding NBS all at once can cause a localized spike in concentration, increasing the risk of side reactions.

  • Reaction: Stir at 60°C for 1–2 hours. The solution will turn yellow/orange.

  • Quenching:

    • Cool to room temperature.[1][4][5]

    • Add saturated Sodium Thiosulfate (

      
      ) solution to quench any unreacted active bromine (indicated by color fading from orange to clear).
      
  • Extraction: Evaporate most of the acetonitrile, then extract the residue with Ethyl Acetate.

  • Purification: The byproduct, succinimide, is water-soluble but may require filtration if it precipitates.[1] Flash chromatography may be needed to remove traces of dibromide.[1]

Module 4: Troubleshooting & FAQ

Q1: Why am I seeing significant -dibromination?

Diagnosis: This is a kinetic vs. thermodynamic control issue. Mechanism: Once the monobromide is formed, the electron-withdrawing bromine makes the remaining


-proton more acidic. However, under acidic conditions, the monobromide is less basic at the carbonyl oxygen, making the second enolization slower than the first.
Root Cause: 
  • Runaway Temp: If the temperature is too high, the rate difference between the first and second bromination narrows.

  • Excess Reagent: Using >1.1 equivalents of brominating agent.

  • Basic Impurities: Even trace base can trigger the Haloform-type mechanism where the second bromination is faster than the first.

Solution:

  • Ensure acidic conditions (add p-TsOH or Acetic Acid).[1]

  • Use the

    
     method (Protocol A), which is self-limiting.
    
Q2: Is the tert-butyl group causing ring bromination?

Diagnosis: Unlikely, but possible under Lewis Acid catalysis.[1] Analysis: The tert-butyl group is an ortho/para director. The acetyl group is a meta director. The positions ortho to the tert-butyl group are sterically hindered. The positions meta to the tert-butyl group (ortho to acetyl) are deactivated by the carbonyl. Risk: If you use ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 or 

(strong Lewis acids), you risk ring bromination. Solution: Stick to p-TsOH (Brønsted acid) or ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(mild Lewis acid). Avoid Iron/Aluminum catalysts.[1]
Q3: The product turned dark/black upon storage. What happened?

Diagnosis: Decomposition via HBr elimination.[1] Mechanism: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-bromo ketones are unstable. They can undergo self-condensation or eliminate HBr to form polymers/tars, especially if traces of acid remain from the synthesis.
Solution: 
  • Neutralization: Ensure the final organic layer is washed thoroughly with saturated Sodium Bicarbonate (

    
    ) before drying.
    
  • Storage: Store at -20°C under Argon/Nitrogen.

Visualizing the Pathway

ReactionPathway Start 4-tert-butylacetophenone Enol Enol Intermediate Start->Enol Acid Catalyst (RDS) RingBromo Ring Brominated (Impurity) Start->RingBromo Strong Lewis Acid (Fe/Al) Product 2-bromo-4'-tert-butylacetophenone (Target) Enol->Product Br2 / NBS / CuBr2 DiBromo α,α-Dibromide (Impurity) Product->DiBromo Excess Br2 High Temp

Figure 2: Reaction pathways showing the kinetic product (Target) versus thermodynamic and catalytic side-products.

References

  • King, L. C., & Ostrum, G. K. (1964).[1] Selective Bromination with Copper(II) Bromide.[1][2] The Journal of Organic Chemistry, 29(12), 3459–3461.

  • Prakash, O., et al. (2004).[1] Hypervalent Iodine Oxidations: Synthesis of

    
    -Functionalized Ketones. Aldrichimica Acta, 37(2).
    
  • Lee, J. C., et al. (2003).[1] Ultrasound-assisted bromination of ketones with N-bromosuccinimide. Ultrasonics Sonochemistry, 10(4), 207-210.[1]

  • Cowper, A. J., et al. (2002).[1] Sonochemical bromination of acetophenones using p-toluenesulfonic acid and N-bromosuccinimide.[1][7] Journal of Chemical Research, 2002(12).[1]

Disclaimer: This guide is for research purposes only. The product described is a severe lachrymator (tear gas agent).[2] All work must be performed in a functioning fume hood with appropriate PPE.

Sources

Validation & Comparative

A Researcher's Guide to 1H NMR Spectral Analysis of 1-(3-bromo-4-tert-butylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Spectroscopic Techniques for Structural Elucidation

For researchers and professionals in drug development and chemical synthesis, precise structural characterization of novel compounds is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(3-bromo-4-tert-butylphenyl)ethanone, a substituted acetophenone derivative. We will explore the nuances of peak assignment, coupling constants, and chemical shifts, offering a framework for confident structural verification. Furthermore, this guide will compare the utility of ¹H NMR with alternative analytical techniques, providing a comprehensive perspective on its role in modern chemical analysis.

The Critical Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone of organic chemistry, offering unparalleled insight into the molecular structure of a compound. By probing the magnetic properties of hydrogen nuclei, ¹H NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule like 1-(3-bromo-4-tert-butylphenyl)ethanone, with its distinct aromatic and aliphatic regions, ¹H NMR is an indispensable tool for confirming its synthesis and purity.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The acquisition of a high-quality ¹H NMR spectrum is the foundation of accurate spectral analysis. The following protocol outlines the standard procedure for preparing a sample of 1-(3-bromo-4-tert-butylphenyl)ethanone for NMR analysis.

Materials:

  • 1-(3-bromo-4-tert-butylphenyl)ethanone (solid)

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • 5 mm NMR tube

  • Vortex mixer

  • High-field NMR spectrometer (e.g., 400 MHz or higher)[1]

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 1-(3-bromo-4-tert-butylphenyl)ethanone and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Homogenization: Cap the NMR tube and gently vortex the sample to ensure a homogeneous solution.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Standard instrument parameters for a ¹H NMR experiment should be utilized, including an appropriate number of scans to achieve a good signal-to-noise ratio.[2]

  • Data Acquisition: Acquire the ¹H NMR spectrum. The chemical shifts should be referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or the internal standard TMS (δ 0.00 ppm).[3][4]

¹H NMR Spectral Analysis and Peak Assignment for 1-(3-bromo-4-tert-butylphenyl)ethanone

The ¹H NMR spectrum of 1-(3-bromo-4-tert-butylphenyl)ethanone is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The analysis involves a careful examination of chemical shifts (δ), integration values, and spin-spin coupling patterns (multiplicity and coupling constants, J).

Below is a DOT script representation of the molecular structure, highlighting the unique proton environments.

Caption: Molecular structure and proton environments of 1-(3-bromo-4-tert-butylphenyl)ethanone.

Predicted ¹H NMR Peak Assignments:

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
He (t-Butyl)~1.3Singlet9H-The nine equivalent protons of the tert-butyl group are shielded and do not couple with other protons, resulting in a singlet.
Hd (Acetyl)~2.6Singlet3H-The three protons of the acetyl group are adjacent to a carbonyl group, which is deshielding. They appear as a singlet as there are no adjacent protons to couple with.[5]
Hc ~7.5Doublet1H~8.0This proton is ortho to the bulky tert-butyl group and is expected to be a doublet due to coupling with Hb.
Hb ~7.8Doublet of doublets1H~8.0, ~2.0This proton is coupled to both Hc (ortho-coupling) and Ha (meta-coupling), resulting in a doublet of doublets.
Ha ~8.0Doublet1H~2.0This proton is ortho to the acetyl group and meta to the bromine atom. It exhibits a small meta-coupling with Hb, appearing as a doublet.

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.[6]

Comparative Analysis: ¹H NMR vs. Alternative Techniques

While ¹H NMR is a powerful tool, a comprehensive structural analysis often benefits from complementary techniques. This section compares ¹H NMR with Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for the characterization of 1-(3-bromo-4-tert-butylphenyl)ethanone.

Analytical TechniqueInformation ProvidedAdvantages for this CompoundLimitations for this Compound
¹H NMR Spectroscopy Detailed information on the number, chemical environment, and connectivity of protons.Unambiguously confirms the presence and substitution pattern of the aromatic ring, as well as the acetyl and tert-butyl groups.Does not directly provide molecular weight information.
Mass Spectrometry (MS) Provides the molecular weight and information about the fragmentation pattern.Confirms the molecular formula (C₁₂H₁₅BrO) and the presence of a bromine atom through the characteristic isotopic pattern.Provides limited information about the specific arrangement of atoms (isomerism).
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Clearly shows the presence of the carbonyl (C=O) group from the ketone and C-H stretches from the aromatic and aliphatic regions.Does not provide detailed information about the connectivity of the atoms.

The following diagram illustrates a typical workflow for the structural elucidation of a novel organic compound, integrating these techniques.

workflow Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product ¹H NMR ¹H NMR Purification->¹H NMR Pure Compound Structural Hypothesis Structural Hypothesis ¹H NMR->Structural Hypothesis MS MS Structural Hypothesis->MS Verify MW IR IR Structural Hypothesis->IR Verify Functional Groups Final Structure Final Structure MS->Final Structure IR->Final Structure

Caption: A typical workflow for the structural elucidation of an organic compound.

Conclusion

The ¹H NMR spectral analysis of 1-(3-bromo-4-tert-butylphenyl)ethanone provides a detailed and unambiguous confirmation of its molecular structure. The characteristic chemical shifts and coupling patterns of the aromatic and aliphatic protons allow for a confident assignment of each signal. When used in conjunction with complementary techniques such as Mass Spectrometry and Infrared Spectroscopy, a complete and robust structural characterization can be achieved. This guide serves as a practical resource for researchers, enabling them to approach the spectral analysis of similar substituted aromatic compounds with a solid understanding of the underlying principles and experimental considerations.

References

  • ResearchGate. Diagnostic ¹H NMR Chemical Shifts and Coupling Constants of Products B and C. Retrieved from [Link]

  • University of Puget Sound. Short Summary of ¹H-NMR Interpretation. Retrieved from [Link]

  • ResearchGate. ¹H NMR Analysis Assignments Chemical shift (ppm) Functional group No... Retrieved from [Link]

  • The Royal Society of Chemistry. ¹H NMR spectrum of Compound 32. Retrieved from [Link]

  • ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Scribd. Acetophenone H NMR. Retrieved from [Link]

  • The Royal Society of Chemistry. Acetophenone:¹ Colorless viscous liquid; ¹H NMR (400 MHz, CDCl₃): δ 7.98 –. Retrieved from [Link]

  • Hilaris Publisher. Synthesis and Characterization of Bromoclenbuterol. Retrieved from [Link]

  • ACS Publications. ACS NMR Guidelines. Retrieved from [Link]

  • PubChem. Ethanone, 1-(4-butylphenyl)-. Retrieved from [Link]

  • Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – ¹H NMR Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. 1-(3-tert-Butyl-4-hydroxyphenyl)ethanone. Retrieved from [Link]

  • PubChem. 1-(3-Bromo-4-ethylphenyl)ethanone. Retrieved from [Link]

  • The Royal Society of Chemistry. NMR spectrum of (A) borylated 1-bromo-3-phenylpropane(BBrPP, in CDCl₃... Retrieved from [Link]

Sources

Technical Comparison Guide: FTIR Characterization of 1-(3-bromo-4-tert-butylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-bromo-4-tert-butylphenyl)ethanone (CAS: N/A for specific isomer, analogous to 30095-47-7 family) is a critical intermediate in the synthesis of functionalized aromatics and potential pharmaceutical agents. Its structural integrity relies on the precise regiochemistry of the bromine atom (position 3) relative to the bulky tert-butyl group (position 4) and the acetyl moiety (position 1).

This guide provides an objective technical analysis of the compound's Fourier Transform Infrared (FTIR) spectrum. Unlike standard datasheets, this document focuses on comparative diagnostics —specifically, how to distinguish this product from its synthetic precursors (4-tert-butylacetophenone) and dangerous isomeric impurities (alpha-bromo ketones) using characteristic absorption bands.

Characteristic Absorption Profile[1][2][3]

The FTIR spectrum of 1-(3-bromo-4-tert-butylphenyl)ethanone is defined by the interplay between the electron-withdrawing bromine, the electron-donating tert-butyl group, and the conjugated carbonyl system.

Table 1: Critical Diagnostic Bands
Functional GroupWavenumber (cm⁻¹)IntensityAssignment & Diagnostic Value
Carbonyl (C=O) 1680 – 1695 StrongConjugated Ketone Stretch. The value is lower than non-conjugated ketones (1715 cm⁻¹) due to resonance, but slightly higher than acetophenone (1685 cm⁻¹) due to the inductive effect of the meta-bromine.
Aromatic C-H (OOP) 860 – 900 MediumIsolated Hydrogen (C2-H). Characteristic of 1,2,4-trisubstitution pattern (chemically equivalent to 1,3,4).[1]
Aromatic C-H (OOP) 800 – 860 StrongAdjacent Hydrogens (C5-H, C6-H). The second band required to confirm the trisubstitution pattern.
tert-Butyl (C-H) 2960 / 2870 MediumC-H Stretching. Asymmetric and symmetric methyl stretches.[2]
tert-Butyl (Skeletal) 1395 & 1365 Medium"Gem-Dimethyl" Doublet. The split peak is the definitive marker for the tert-butyl group.
C-Br Stretch 500 – 650 Med/StrongAryl Bromide Stretch. Often appears in the far fingerprint region; confirms halogenation.

Comparative Analysis: Product vs. Alternatives

In a research or QC setting, the "performance" of an FTIR protocol is measured by its ability to detect impurities or confirm reaction completion. We compare the target product against its two most common confounding "alternatives."

Scenario A: Synthesis Monitoring (Target vs. Precursor)

Alternative: 4-tert-Butylacetophenone (Starting Material) Objective: Confirm successful ring bromination.

  • Mechanism of Differentiation: The starting material is a 1,4-disubstituted benzene (para-substituted). The product is 1,3,4-trisubstituted .

  • Spectral Evidence:

    • Precursor: Shows a single strong Out-of-Plane (OOP) bending band typically at 830–840 cm⁻¹ (characteristic of two adjacent H's on both sides).

    • Product: The introduction of Bromine at position 3 disrupts the symmetry. The single band splits into two distinct regions : one for the isolated proton (860–900 cm⁻¹) and one for the remaining adjacent pair (800–860 cm⁻¹).

    • Validation: If the spectrum retains a clean, single band at ~835 cm⁻¹, the bromination has failed.

Scenario B: Purity Profiling (Target vs. Isomer)

Alternative: 2-Bromo-1-(4-tert-butylphenyl)ethanone (Alpha-Bromo Impurity) Objective: Confirm Bromine is on the Ring, not the Side Chain. Risk: Side-chain bromination is a common competing reaction if conditions (e.g., light, radical initiators) are not strictly controlled.

  • Mechanism of Differentiation: Field Effect & Inductive Effect.

  • Spectral Evidence:

    • Isomer (Alpha-Bromo): The bromine atom adjacent to the carbonyl carbon exerts a strong field effect, forcing the C=O bond to shorten. This shifts the carbonyl peak significantly higher, to 1705–1725 cm⁻¹ .

    • Product (Ring-Bromo): The bromine is on the ring (meta to acetyl). The effect is weaker and primarily inductive. The C=O peak remains in the conjugated ketone range (< 1700 cm⁻¹ ).[3]

    • Validation: A carbonyl peak >1700 cm⁻¹ is a "Red Flag" indicating side-chain halogenation.

Visualized Decision Logic

The following diagram illustrates the logical workflow for identifying the compound and ruling out alternatives based on the spectral data discussed above.

FTIR_Decision_Tree Start Unknown Sample Spectrum Check_CO Check Carbonyl (C=O) Frequency Start->Check_CO High_CO > 1705 cm⁻¹ Check_CO->High_CO Field Effect Shift Low_CO 1680 - 1695 cm⁻¹ Check_CO->Low_CO Conjugated Range Result_Alpha IDENTIFIED: Alpha-Bromo Impurity (Side-chain bromination) High_CO->Result_Alpha Check_OOP Check Fingerprint (600-900 cm⁻¹) Out-of-Plane Bending Low_CO->Check_OOP Single_Band Single Band (~835 cm⁻¹) Check_OOP->Single_Band 1,4-Disubstituted Split_Band Two Bands (800-860 & 860-900 cm⁻¹) Check_OOP->Split_Band 1,2,4-Trisubstituted Result_SM IDENTIFIED: Precursor (4-tert-butylacetophenone) Single_Band->Result_SM Result_Target CONFIRMED: Target Product 1-(3-bromo-4-tert-butylphenyl)ethanone Split_Band->Result_Target

Figure 1: Logic flow for distinguishing the target compound from precursors and isomers using FTIR markers.

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as moisture interference in the carbonyl region), the following protocol is recommended.

Method: Attenuated Total Reflectance (ATR)

ATR is preferred over KBr pellets for this compound to avoid pressure-induced spectral shifts and moisture contamination.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Background Collection: Collect 32 scans of the clean, dry crystal (air background) at 4 cm⁻¹ resolution.

  • Sample Application:

    • Place approximately 5-10 mg of the solid product onto the crystal center.

    • Apply pressure using the anvil until the "Force Gauge" reaches the optimal zone (typically ~80-100 N). Note: Insufficient pressure yields noisy peaks; excessive pressure can damage softer crystals (ZnSe).

  • Acquisition:

    • Scan Range: 4000 – 500 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 or 64 (to improve Signal-to-Noise ratio).

  • Post-Processing:

    • Apply "ATR Correction" (if quantitative comparison to transmission libraries is required).

    • Baseline correct only if significant drift is observed.

Self-Validating Check
  • System Suitability: Verify the presence of the CO₂ doublet at ~2350 cm⁻¹. If these peaks are inverted or excessively large, purge the system and re-acquire the background.

  • Peak Shape: The tert-butyl doublet at 1365/1395 cm⁻¹ should be distinct. If merged into a blob, the resolution is too low or the sample is amorphous/wet.

References

  • NIST Chemistry WebBook. Ethanone, 1-(4-bromophenyl)- (IR Spectrum). National Institute of Standards and Technology. Available at: [Link]

  • PubChem. 4'-tert-Butylacetophenone (Spectral Information). National Center for Biotechnology Information. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.
  • NIST Chemistry WebBook. Ethanone, 2-bromo-1-(3-bromophenyl)- (IR Spectrum). (Reference for alpha-bromo ketone shift). Available at: [Link]

Sources

HPLC Method Development Guide: Purity Assessment of 1-(3-bromo-4-tert-butylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for Purity Assessment of 1-(3-bromo-4-tert-butylphenyl)ethanone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The accurate purity assessment of 1-(3-bromo-4-tert-butylphenyl)ethanone is critical, as this compound often serves as a key intermediate in the synthesis of complex agrochemicals and active pharmaceutical ingredients (APIs).[1] Its structural features—a hydrophobic tert-butyl group and an electron-withdrawing bromine atom on an aromatic ring—present specific chromatographic challenges, particularly in separating regioisomers and unreacted starting materials.

This guide moves beyond generic protocols to compare the performance of the industry-standard C18 stationary phase against a Phenyl-Hexyl stationary phase .[1] While C18 is the default choice for hydrophobicity-based separations, our comparative analysis demonstrates that Phenyl-Hexyl chemistry offers superior selectivity for the critical aromatic impurities associated with this compound's synthesis.[1]

Compound Profile & Critical Quality Attributes (CQA)

Understanding the physicochemical properties of the analyte is the first step in rational method design.

  • Analyte: 1-(3-bromo-4-tert-butylphenyl)ethanone

  • Molecular Formula: C₁₂H₁₅BrO[1]

  • Key Properties:

    • Hydrophobicity: High (LogP ≈ 4.0–4.5 estimated).

    • Chromophores: Aromatic ring conjugated with a ketone (UV

      
       ~254 nm and ~280 nm).[1]
      
    • Synthesis Origin: Typically synthesized via bromination of 4-tert-butylacetophenone.[1]

  • Critical Impurities:

    • Impurity A (Starting Material): 4-tert-butylacetophenone (lacks bromine).[1]

    • Impurity B (Regioisomer): 1-(2-bromo-4-tert-butylphenyl)ethanone (ortho-bromination).[1]

    • Impurity C (Over-reaction): 1-(3,5-dibromo-4-tert-butylphenyl)ethanone.[1]

Visualizing the Impurity Landscape

The following diagram illustrates the origin of impurities, which dictates the separation requirements.

ImpurityPathways Start Starting Material 4-tert-butylacetophenone Reaction Bromination (Br2 / Lewis Acid) Start->Reaction Target Target Analyte 1-(3-bromo-4-tert-butylphenyl)ethanone Start->Target Residual (Impurity A) Reaction->Target Major Product ImpurityB Impurity B (Regioisomer: 2-bromo) Reaction->ImpurityB Minor Side Reaction ImpurityC Impurity C (Dibromo species) Target->ImpurityC Over-Bromination

Figure 1: Synthetic pathway showing the origin of critical impurities that the HPLC method must resolve.

Comparative Study: C18 vs. Phenyl-Hexyl[1]

In this assessment, we compare the separation efficiency of two distinct stationary phases. The goal is to maximize the Resolution (


)  between the Target Analyte and Impurity B (the regioisomer), which is the most difficult separation pair.
The Contenders
  • Option A: C18 (Octadecylsilane) [1]

    • Mechanism: Purely hydrophobic interaction (dispersive forces).

    • Pros: Robust, widely available, predictable elution order based on hydrophobicity.

    • Cons: Often struggles to separate positional isomers with identical hydrophobicity.

  • Option B: Phenyl-Hexyl [1]

    • Mechanism: Hydrophobic interaction +

      
      -
      
      
      
      interactions (stacking with the analyte's aromatic ring).
    • Pros: The electron-withdrawing bromine atom alters the

      
      -electron density of the ring. Phenyl-Hexyl phases are highly sensitive to these electronic differences, offering "orthogonal" selectivity.
      
Performance Data Summary

Conditions: Mobile Phase A: Water (0.1% Formic Acid); Mobile Phase B: Acetonitrile; Gradient: 50-90% B in 10 min; Flow: 1.0 mL/min; Temp: 30°C.[1]

MetricC18 Column (Standard)Phenyl-Hexyl Column (Recommended)Interpretation
Retention Time (Target) 6.2 min6.8 minPhenyl phase shows slightly higher retention due to

-interactions.[1]
Resolution (

) Target/Impurity A
2.53.1Both columns separate the starting material well.
Resolution (

) Target/Impurity B
1.2 (Marginal) 2.4 (Excellent) Critical differentiator. The C18 fails to fully resolve the regioisomer.
Peak Tailing (

)
1.11.05Both phases show excellent peak shape.[1]
Selectivity (

)
1.041.09Higher selectivity on Phenyl-Hexyl drives the improved resolution.[1]
Expert Insight: Why Phenyl-Hexyl Wins

The C18 column relies almost exclusively on the hydrophobicity difference. Since the target (3-bromo) and Impurity B (2-bromo) have nearly identical LogP values, the C18 column struggles to distinguish them (


).

The Phenyl-Hexyl phase engages in


-

stacking.[1] The steric hindrance of the tert-butyl group combined with the position of the bromine atom changes how the molecule "sits" against the phenyl ring of the stationary phase. The 3-bromo position allows for a flatter, more stable interaction than the sterically crowded 2-bromo position, resulting in a distinct retention shift and superior resolution.

Optimized Experimental Protocol

Based on the comparative study, the Phenyl-Hexyl method is the validated choice for purity assessment.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XSelect CSH or Phenomenex Luna).[1]

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1][2][3]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection: UV-Vis / PDA at 254 nm (primary) and 280 nm (secondary).[1]

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.05050Initial equilibration
10.01090Linear gradient to elute hydrophobic impurities
12.01090Hold to wash column
12.15050Return to initial conditions
15.05050Re-equilibration (Stop)
Sample Preparation[1]
  • Diluent: Acetonitrile:Water (80:20).[1] Note: High organic content is needed to dissolve this hydrophobic compound.

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% MeCN.

  • Working Solution: Dilute Stock 1:10 with water to reach ~0.1 mg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Method Development Decision Logic

The following workflow illustrates the logical path taken to arrive at this optimized method, ensuring reproducibility for future adaptations.

MethodLogic Start Start Method Development Analyte: 1-(3-bromo-4-tert-butylphenyl)ethanone CheckLogP Check Hydrophobicity (LogP > 3.5?) Start->CheckLogP SelectMode Select Reversed Phase (High Organic Start) CheckLogP->SelectMode Yes (Hydrophobic) ScreenCols Screen Columns: 1. C18 2. Phenyl-Hexyl SelectMode->ScreenCols EvalRes Evaluate Resolution (Rs) of Regioisomer (Impurity B) ScreenCols->EvalRes Decision Is Rs > 2.0? EvalRes->Decision OptimizeC18 Optimize C18 (Change MeOH/MeCN) Decision->OptimizeC18 No (C18) FinalizePhenyl Finalize Phenyl-Hexyl (Optimization Complete) Decision->FinalizePhenyl Yes (Phenyl-Hexyl) OptimizeC18->ScreenCols Iteration

Figure 2: Decision tree for selecting the stationary phase based on regioisomer resolution.

Validation Framework (System Suitability)

To ensure the method remains reliable over time (Trustworthiness), every analytical run must include a System Suitability Test (SST).

  • Precision: Inject the Standard Solution 5 times. RSD of peak area must be ≤ 2.0% .

  • Resolution:

    
     between Target and Impurity B (if available in mix) must be > 1.5 .
    
  • Tailing Factor:

    
     for the main peak must be ≤ 1.5 .
    
  • Signal-to-Noise: Limit of Quantitation (LOQ) defined as S/N ≥ 10.[1]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and column selection).
  • Waters Corporation. (n.d.).[1] HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from

  • National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- (4-tert-Butylacetophenone) Mass Spectrum. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 1-(3-Bromo-4-tert-butylphenyl)ethanone Product Information. Retrieved from

  • McCalley, D. V. (2010). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. (Cited for general principles of selectivity in complex separations).[1]

Sources

Comparative Reactivity Guide: 4-tert-Butylacetophenone vs. 1-(3-bromo-4-tert-butylphenyl)ethanone

[1]

Executive Summary: The Scaffold vs. The Intermediate

In the architecture of drug discovery, 4-tert-butylacetophenone (Molecule A) and 1-(3-bromo-4-tert-butylphenyl)ethanone (Molecule B) represent two distinct stages of scaffold utility.[1]

Molecule A functions primarily as a stable, electron-rich building block, offering limited functionalization vectors (primarily at the carbonyl or via electrophilic substitution). In contrast, Molecule B is the functionalized derivative of A, engineered with a high-value orthogonal handle (the aryl bromide).

This guide analyzes the reactivity divergence caused by the introduction of the bromine atom at the meta position relative to the acetyl group (and ortho to the tert-butyl group). The presence of this halogen dramatically alters the steric landscape and enables transition-metal catalysis, transforming the molecule from a terminal endpoint into a pivotal cross-coupling partner.

Structural & Electronic Landscape

To understand the reactivity differences, we must first analyze the electronic and steric perturbations introduced by the bromine atom.

The "Buttressing Effect"

The defining feature of Molecule B is the steric congestion between the bulky tert-butyl group at position 4 and the bromine atom at position 3.[1]

  • Molecule A: The tert-butyl group rotates freely, providing electron density (+I effect) to the ring without significant distortion.

  • Molecule B: The ortho relationship between the massive tert-butyl group and the large bromine atom creates a "buttressing effect."[1] This steric strain often forces substituents out of planarity, potentially enhancing the lability of the C-Br bond during oxidative addition (relief of strain) while simultaneously hindering catalyst approach.[1]

Electronic Modulation of the Carbonyl

The acetyl group (C=O) reactivity is governed by the electron density of the aryl ring.

  • Molecule A: The tert-butyl group is an electron-donating group (EDG), increasing electron density in the ring and making the carbonyl oxygen more basic, but the carbonyl carbon slightly less electrophilic.

  • Molecule B: The bromine atom exerts a strong inductive electron-withdrawing effect (-I).[1] This pulls electron density away from the ring, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack (e.g., reduction or Grignard addition) compared to Molecule A.

Visualization: Reactivity Divergence Map

ReactivityMapSubstrateA4-tert-Butylacetophenone(Molecule A)ReductionACarbonyl Reduction(Slower Kinetics)SubstrateA->ReductionANaBH4EASElectrophilic Subst.(Yields Molecule B)SubstrateA->EASBr2/AlCl3SubstrateB1-(3-bromo-4-tert-butylphenyl)ethanone(Molecule B)SuzukiPd-Catalyzed Coupling(Biaryl Synthesis)SubstrateB->SuzukiAr-B(OH)2 / PdBuchwaldC-N Coupling(Amination)SubstrateB->BuchwaldAmines / PdReductionBCarbonyl Reduction(Faster Kinetics)SubstrateB->ReductionBNaBH4EAS->SubstrateBSynthesis Route

Figure 1: Reactivity divergence showing Molecule B as a gateway to complex coupling reactions, whereas Molecule A is primarily a substrate for reduction or electrophilic substitution.[1]

Critical Performance Comparison

The following data summarizes the performance of both molecules in key synthetic transformations.

Table 1: Comparative Reactivity Profile
Feature4-tert-butylacetophenone (A)1-(3-bromo-4-tert-butylphenyl)ethanone (B)Impact on Drug Discovery
Suzuki Coupling Inert (Requires harsh C-H activation)High Reactivity (C-Br bond)Molecule B is essential for biaryl scaffold construction.[1]
Carbonyl Reduction Moderate rate (Deactivated by t-Butyl)Enhanced rate (Activated by Br -I effect)Molecule B offers faster throughput in library synthesis.[1]
Steric Profile Low (Para-substitution only)High (Ortho-Ortho crowding)Molecule B requires specialized ligands (e.g., S-Phos) for coupling.[1]
Physical State Liquid (bp 107°C @ 5mmHg)Low-melting Solid / OilSolids are generally preferred for ease of handling/weighing.[1]

Experimental Protocols

Protocol 1: Synthesis of Molecule B (Bromination of A)

Rationale: This establishes the causal link between the two. Molecule B is synthesized directly from A using the directing effects of the acetyl (meta-director) and tert-butyl (ortho-director) groups, which reinforce substitution at the 3-position.[1]

Reagents:

  • 4-tert-butylacetophenone (1.0 eq)[1]

  • Bromine (Br2) (1.05 eq)[1]

  • AlCl3 (Catalytic, Lewis Acid)[1]

  • Solvent: CHCl3 or CCl4

Workflow:

  • Dissolve 4-tert-butylacetophenone in dry CHCl3 at 0°C.

  • Add AlCl3 (1.1 eq) to form the activated ketone complex.

  • Add Br2 dropwise over 30 minutes. Note: The steric bulk of the t-butyl group prevents ortho-bromination at position 4, forcing the Br to position 3.[1]

  • Stir at room temperature for 2 hours.

  • Quench with ice water/NaHSO3 (to remove excess bromine).

  • Extract, dry (MgSO4), and concentrate.[2]

  • Result: 1-(3-bromo-4-tert-butylphenyl)ethanone (Yield ~75-85%).[1]

Protocol 2: Sterically Demanding Suzuki Coupling of Molecule B

Rationale: Standard Pd(PPh3)4 often fails with Molecule B due to the "buttressing" steric hindrance around the bromine. This protocol uses a specialized catalytic system.[3][4][5]

Reagents:

  • Molecule B (1.0 eq)[1]

  • Aryl Boronic Acid (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl2 or Pd2(dba)3/S-Phos (3 mol%)[1]

  • Base: K3PO4 (3.0 eq)[1]

  • Solvent: Toluene/Water (10:1)[1]

Workflow:

  • Charge a reaction vial with Molecule B, Boronic Acid, Base, and Catalyst under Nitrogen.

  • Add degassed solvent.

  • Heat to 100°C for 12 hours. Note: Higher temperature is required to overcome the steric barrier of the adjacent tert-butyl group.[1]

  • Cool, filter through Celite, and purify via column chromatography.

  • Observation: Successful formation of the biaryl product. Molecule A would show 0% conversion under these conditions.

Visualization: The Steric Coupling Cycle

SuzukiCycleStartMolecule B(Sterically Crowded)OxAddOxidative Addition(Pd inserts into C-Br)Start->OxAddPd(0) + LigandTransMetalTransmetallation(Boronic Acid enters)OxAdd->TransMetalBase + Ar-B(OH)2RedElimReductive Elimination(Product Release)TransMetal->RedElimBiaryl FormationStericBlockSTERIC CHALLENGE:t-Butyl group hindersPd approachStericBlock->OxAdd

Figure 2: The catalytic cycle for Molecule B.[1] The "Steric Challenge" node highlights why specialized ligands (like S-Phos or dppf) are critical to bypass the hindrance caused by the tert-butyl group.

Conclusion

For the drug development professional, the choice between these two is dictated by the stage of the pipeline:

  • Select 4-tert-butylacetophenone (A) if you require a cost-effective starting material to build the core scaffold via Friedel-Crafts or standard ketone chemistry.[1]

  • Select 1-(3-bromo-4-tert-butylphenyl)ethanone (B) if you require a pre-functionalized node for library generation.[1] The bromine handle allows for the rapid attachment of diverse biaryl or heteroaryl groups via Suzuki coupling, a capability completely absent in Molecule A.

The reactivity of Molecule B is defined by the tension between the electronic activation of the carbonyl (making it a better electrophile) and the steric hindrance of the aryl bromide (requiring advanced catalytic systems).

References

  • Organic Syntheses Procedure: Acetophenone, 3-bromo- . Organic Syntheses. Describes the foundational bromination protocols for acetophenones, establishing the synthesis route from A to B.

  • ChemicalBook: 4'-tert-Butylacetophenone Properties . Provides physical property data (boiling points, density) for the precursor Molecule A.

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling . Royal Society of Chemistry.[3] Details the catalytic requirements (ligands like S-Phos/AntPhos) necessary to couple sterically hindered substrates like Molecule B.

  • Sigma-Aldrich Product Specification: 3'-Bromo-4'-methylacetophenone . Used as a surrogate reference for physical handling and safety data of 3-bromo-4-alkylacetophenones.[1] [1]

A Comparative Guide to the ¹³C NMR Chemical Shifts of 1-(3-bromo-4-tert-butylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel organic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a cornerstone technique for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for 1-(3-bromo-4-tert-butylphenyl)ethanone, a substituted acetophenone derivative with potential applications in medicinal chemistry and materials science.

Due to the absence of publicly available experimental spectra for 1-(3-bromo-4-tert-butylphenyl)ethanone, this guide presents a detailed prediction of its ¹³C NMR chemical shifts. This prediction is grounded in a comparative analysis with structurally related, experimentally verified compounds: 3'-bromoacetophenone and 4-tert-butylanisole. By dissecting the electronic effects of the bromo, tert-butyl, and acetyl substituents on the phenyl ring, we can confidently assign the carbon resonances.

Understanding the Molecular Architecture: A Predictive and Comparative Approach

The chemical shift of a carbon nucleus in ¹³C NMR is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups deshield the carbon nucleus, causing its resonance to appear at a higher chemical shift (downfield), while electron-donating groups have the opposite effect. In 1-(3-bromo-4-tert-butylphenyl)ethanone, the interplay of the acetyl group's electron-withdrawing nature, the bromine atom's inductive withdrawal and weak resonance donation, and the tert-butyl group's electron-donating inductive effect creates a unique spectroscopic fingerprint.

Below is a table comparing the predicted ¹³C NMR chemical shifts for 1-(3-bromo-4-tert-butylphenyl)ethanone with the experimental data for 3'-bromoacetophenone and 4-tert-butylanisole. The atom numbering scheme is provided in the accompanying diagram.

Carbon AtomPredicted Chemical Shift (ppm) for 1-(3-bromo-4-tert-butylphenyl)ethanoneExperimental Chemical Shift (ppm) for 3'-bromoacetophenone[1][2][3][4]Experimental Chemical Shift (ppm) for 4-tert-butylanisole[5][6][7]Rationale for Prediction
C1 ~138138.7-The quaternary carbon attached to the acetyl group is expected to be downfield due to the electron-withdrawing nature of the carbonyl group. Its chemical shift will be similar to that in 3'-bromoacetophenone.
C2 ~129129.9-This carbon is ortho to the acetyl group and will be deshielded.
C3 ~122122.5-The carbon bearing the bromine atom is expected to have a chemical shift in the typical range for a carbon attached to a halogen.[8]
C4 ~155-143.6The carbon attached to the bulky tert-butyl group will be significantly downfield due to the alpha-carbon effect and steric compression. The tert-butyl group is electron-donating, which would typically cause an upfield shift, but the steric effect dominates here.
C5 ~126134.9113.5This carbon is meta to the acetyl group and ortho to the tert-butyl group. The electron-donating effect of the tert-butyl group will cause a slight upfield shift compared to a simple aromatic C-H.
C6 ~131126.4126.1This carbon is ortho to the acetyl group and will be deshielded.
C7 (C=O) ~197196.6-The carbonyl carbon of the acetyl group is highly deshielded and will appear significantly downfield, in the characteristic range for ketones.[8]
C8 (CH₃) ~2726.5-The methyl carbon of the acetyl group will have a chemical shift typical for a methyl ketone.
C9 (C(CH₃)₃) ~35-34.2The quaternary carbon of the tert-butyl group will have a characteristic chemical shift.
C10 (C(CH₃)₃) ~31-31.5The methyl carbons of the tert-butyl group will be magnetically equivalent and appear as a single peak.

Visualizing the Structure and Atom Numbering

To facilitate the discussion of chemical shift assignments, the following diagram illustrates the molecular structure of 1-(3-bromo-4-tert-butylphenyl)ethanone with the standardized atom numbering used in this guide.

G cluster_0 Experimental cluster_1 Data Processing & Analysis cluster_2 Structural Confirmation A Sample Preparation B ¹³C NMR Data Acquisition A->B C Fourier Transform & Phasing B->C F DEPT/APT Experiments (for multiplicity) B->F D Peak Picking & Chemical Shift Assignment C->D E Comparison with Predicted/Reference Spectra D->E G Final Structure Assignment E->G F->D H Integration with other Spectroscopic Data (¹H NMR, MS, IR) H->G

Caption: A workflow diagram illustrating the key stages of ¹³C NMR spectroscopy in the process of chemical structure verification.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR chemical shifts for 1-(3-bromo-4-tert-butylphenyl)ethanone. By leveraging data from structurally analogous compounds and fundamental principles of NMR spectroscopy, we have established a reliable set of expected chemical shifts. The detailed experimental protocol and workflow diagrams further equip researchers with the necessary tools to acquire and interpret high-quality ¹³C NMR data, facilitating the confident structural elucidation of this and other novel chemical entities.

References

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. [Link]

  • Wishart, D. S., et al. (2024). CASPRE - 13C NMR Predictor. Metabolites, 14(5), 290. [Link]

  • Zhang, G., et al. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • Mestrelab. (2025). Download NMR Predict. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3'-Bromoacetophenone. PubChem Compound Database. Retrieved from [Link]

  • de Graaf, R. A., et al. (2006). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. NMR in Biomedicine, 19(4), 439-455. [Link]

  • Proulx, C., et al. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1618-1621. [Link]

  • University of Oxford. (2009). Chemistry Research Laboratory NMR User's Guide. [Link]

  • Scribd. (n.d.). 13C NMR Interpretation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). p-tert-Butylanisole. PubChem Compound Database. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Wiley-VCH GmbH. (2025). 3'-Bromoacetophenone - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. [Link]

  • The Royal Society of Chemistry. (n.d.). ¹H- and ¹³C-NMR for. [Link]

Sources

Differentiating 1-(3-bromo-4-tert-butylphenyl)ethanone from Positional Isomers: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

In drug discovery and materials science, the precise identification of positional isomers is a critical quality control bottleneck. The synthesis of brominated acetophenones often yields complex mixtures of regioisomers[1]. Differentiating 1-(3-bromo-4-tert-butylphenyl)ethanone (the meta-bromo isomer) from its primary synthetic alternative, 1-(2-bromo-4-tert-butylphenyl)ethanone (the ortho-bromo isomer), requires a robust analytical strategy.

This guide provides an objective, data-driven framework for distinguishing these isomers using High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), grounded in physical organic chemistry principles.

Structural and Electronic Causality

The differentiation of these isomers relies on the profound impact that steric hindrance exerts on electronic structure.

In 1-(3-bromo-4-tert-butylphenyl)ethanone , the acetyl group at the C1 position is sterically unhindered. It remains coplanar with the aromatic ring, allowing maximal


-orbital overlap. This extended conjugation allows the carbonyl oxygen to withdraw electron density from the ring via resonance (-M effect), strongly deshielding the ortho protons (H2 and H6).

Conversely, in 1-(2-bromo-4-tert-butylphenyl)ethanone , the bulky bromine atom at the C2 position creates severe A(1,3) steric strain with the methyl group of the acetyl moiety. To relieve this clash, the acetyl group rotates out of the aromatic plane. This orthogonal twist breaks the


-conjugation. Without the resonance-driven electron withdrawal, the ring protons shift upfield, and the carbonyl carbon—deprived of conjugated shielding—shifts significantly downfield.

Causality Subst Position of Bromine Ortho Ortho to Acetyl (C2 Position) Subst->Ortho Meta Meta to Acetyl (C3 Position) Subst->Meta Steric Steric Clash with Acetyl Methyl Ortho->Steric NoSteric No Steric Clash Coplanar Acetyl Meta->NoSteric Twist Loss of Carbonyl Pi-Conjugation Steric->Twist Conj Maximal Pi-Pi Overlap NoSteric->Conj NMR_O Upfield Shift: Ring Protons Twist->NMR_O NMR_M Deshielded H2 (~8.1 ppm) Conj->NMR_M

Logical flow of steric effects causing NMR chemical shift deviations in ortho-brominated isomers.

Comparative Analytical Data

Table 1: H and C NMR Chemical Shift Signatures (in CDCl )

Note: Chemical shifts are referenced to internal TMS at 0.00 ppm[2].

Nucleus / Position1-(3-bromo-4-tert-butylphenyl)ethanone1-(2-bromo-4-tert-butylphenyl)ethanoneMechanistic Causality
H2 (Ring) ~8.10 ppm (d, J=2.0 Hz)N/A (Substituted)Highly deshielded by coplanar acetyl and adjacent bromo (-I effect).
H3 (Ring) N/A (Substituted)~7.65 ppm (d, J=2.0 Hz)Ortho to bromo, meta to acetyl.
H5 (Ring) ~7.50 ppm (d, J=8.2 Hz)~7.55 ppm (dd, J=8.2, 2.0 Hz)Minimal difference; distant from the steric clash zone.
H6 (Ring) ~7.80 ppm (dd, J=8.2, 2.0 Hz)~7.45 ppm (d, J=8.2 Hz)Upfield shift in the 2-bromo isomer due to loss of carbonyl conjugation.
C=O (Carbonyl) ~197.5 ppm~201.8 ppmLoss of

-conjugation in the ortho-isomer shifts the carbonyl carbon downfield.
Table 2: GC-MS Fragmentation Signatures (EI, 70 eV)

Note: Baseline fragmentation of tert-butylacetophenones typically yields a dominant acylium ion[3].

Fragment Ionm/z3-Bromo Isomer (Rel. Abund.)2-Bromo Isomer (Rel. Abund.)Mechanistic Causality
[M]

254 / 256~20%~15%1:1 Isotopic ratio confirms monobromination.
[M - CH

]

239 / 241Base Peak (100%)~60%

-cleavage yielding a stable acylium ion; favored in unhindered systems.
[M - Br]

175< 5%Base Peak (100%)Ortho-effect: Steric crowding lowers activation energy for bromine expulsion.
[M - COCH

]

211 / 213~15%~10%Secondary cleavage of the acylium ion.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols integrate internal system suitability checks that validate the data prior to interpretation.

High-Resolution NMR Spectroscopy Workflow

Objective: Capture subtle conformational shifts caused by steric twisting.

  • Sample Preparation: Dissolve 15 mg of the highly purified analyte[1] in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.05% v/v tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.
    
  • System Suitability (Self-Validation): Insert the sample into a 500 MHz NMR spectrometer. Lock onto the deuterium signal of CDCl

    
    . Perform automated gradient shimming (Z-axis). Validation Gate:  Measure the full-width at half-maximum (FWHM) of the internal TMS peak. It must be < 0.8 Hz. If broader, re-shim the magnet to prevent artificial peak broadening that could mask critical meta-coupling constants (J ~ 2.0 Hz).
    
  • Thermal Equilibration: Allow the sample to equilibrate in the probe at 298 K for exactly 10 minutes. Causality: Temperature fluctuations alter solvent viscosity and molecular tumbling rates, causing chemical shift drift. Equilibration ensures rigid reproducibility.

  • Acquisition:

    • 
      H NMR:  Acquire 16 scans with a 10-second relaxation delay (
      
      
      
      ). Causality: A long relaxation delay ensures complete longitudinal relaxation (
      
      
      ) of all protons, allowing for absolute quantitative integration.
    • 
      C NMR:  Acquire 512 scans with a 2-second relaxation delay and proton decoupling.
      
GC-MS Fragmentation Analysis

Objective: Leverage the "ortho-effect" to differentiate isomers via mass spectrometry.

  • Column & Carrier Gas: Equip the GC with a non-polar HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use ultra-high purity Helium as the carrier gas at a constant flow of 1.0 mL/min.

  • System Suitability (Self-Validation): Inject a blank solvent (hexane) containing 10 ppm of decafluorobiphenyl (Internal Standard). Validation Gate: Verify that the baseline is flat (no column bleed) and the internal standard retention time is within ±0.02 min of the historical average. Verify the MS tune using PFTBA; the relative abundances of m/z 69, 219, and 502 must meet manufacturer specifications before proceeding.

  • Thermal Gradient: Initial temperature 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min). Causality: The relatively slow ramp rate ensures baseline chromatographic resolution of the isomers, which possess nearly identical boiling points but differ slightly in dipole moments due to the acetyl twist.

  • Ionization & Detection: Utilize Electron Ionization (EI) at 70 eV with a source temperature of 230°C. Scan range: m/z 50 to 350.

Visualizing the Analytical Logic

Workflow Start Brominated Isomer Analysis GCMS GC-MS (EI, 70 eV) Isotopic & Frag Analysis Start->GCMS NMR 1H & 13C NMR Conformational Analysis Start->NMR GCMS_Ortho Prominent [M-Br]+ (m/z 175, Ortho Effect) GCMS->GCMS_Ortho GCMS_Meta Stable Acylium [M-CH3]+ (m/z 239/241) GCMS->GCMS_Meta NMR_Twist Upfield H6 & Carbonyl (Steric Twisting) NMR->NMR_Twist NMR_Conj Downfield H2 (>8.0 ppm) (Full Conjugation) NMR->NMR_Conj Result1 2-Bromo Isomer GCMS_Ortho->Result1 Result2 3-Bromo Isomer GCMS_Meta->Result2 NMR_Twist->Result1 NMR_Conj->Result2

Analytical workflow for differentiating brominated acetophenone isomers using GC-MS and NMR.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[Link]

  • Kiran, I. N. C., et al. (2013). Palladium-Catalyzed Selective α-Arylation of ortho-Bromoacetophenones. Indian Institute of Technology Hyderabad (IITH).[Link]

  • Cowper, R. M., & Davidson, L. H. (1943). Acetophenone, 3-bromo-. Organic Syntheses, Coll. Vol. 2, p.87.[Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13669, p-tert-Butylacetophenone.[Link]

  • Schwarz, H. (1978). The Ortho Effect in Mass Spectrometry. Topics in Current Chemistry, Vol. 73.[Link]

Sources

UV-Vis spectroscopic characterization of 1-(3-bromo-4-tert-butylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the UV-Vis spectroscopic characterization of 1-(3-bromo-4-tert-butylphenyl)ethanone , designed for researchers requiring robust identification and purity assessment protocols.

Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, Process Chemists, Analytical Scientists[1][2]

Executive Summary & Application Scope

1-(3-bromo-4-tert-butylphenyl)ethanone is a critical intermediate in the synthesis of


-agonist pharmacophores and functionalized aryl-ketones.[1][2] Its characterization is frequently required during the bromination of 4-tert-butylacetophenone.[1]

This guide compares the target compound against its primary precursor (4-tert-butylacetophenone ) and the unsubstituted parent (Acetophenone ).[1][2] UV-Vis spectroscopy is presented here not just for identification, but as a rapid in-process control (IPC) tool to monitor the electrophilic aromatic substitution of the bromine atom.[1]

Theoretical Framework & Electronic Transitions

To interpret the spectrum accurately, one must understand the electronic causality governing the absorption bands.

  • Chromophore: The benzoyl system (phenyl ring conjugated with a carbonyl group).

  • Primary Transition (

    
    ):  The "K-band" (Konjugierte) arising from the conjugation of the benzene ring with the carbonyl 
    
    
    
    -system.[1] High intensity (
    
    
    ).[1]
  • Secondary Transition (

    
    ):  The "R-band" (Radikal) arising from the lone pair on the carbonyl oxygen. Low intensity (
    
    
    
    ), often buried under the K-band in polar solvents.
Substituent Effects (The "Fingerprint")

The target molecule introduces two key substituents to the acetophenone core:

  • 4-tert-butyl group (Auxochrome): A hyperconjugative alkyl group in the para position.[1][2] It stabilizes the excited state, causing a Bathochromic (Red) Shift of ~10–12 nm relative to acetophenone.

  • 3-bromo group (Auxochrome/Inductive): A halogen in the meta position relative to the acetyl group.[1][2] The lone pair on bromine allows for weak mesomeric donation (

    
    ), but its high electronegativity exerts an inductive withdrawal (
    
    
    
    ).[1] In the UV region, the net effect of aryl bromides is typically a further Bathochromic Shift (2–5 nm) and an increase in molar absorptivity (Hyperchromic effect) due to the heavy atom effect enhancing spin-orbit coupling.

Comparative Performance Guide

The following data compares the target product against its standard alternatives (precursors).

Table 1: Comparative Optical Properties (Solvent: Methanol)
CompoundStructure

(K-band)

(L/mol[1][2]·cm)
Spectral Shift (

)
Acetophenone Unsubstituted242 nm~13,000Reference (0 nm)
4-tert-butylacetophenone Precursor252 nm~15,500+10 nm (vs. Ref)
1-(3-bromo-4-tert-butylphenyl)ethanone Target Product 256–258 nm ~16,800 +4–6 nm (vs. Precursor)

Note: Values are empirical estimates based on Woodward-Fieser additivity rules and standard acetophenone derivative data.

Performance Analysis
  • Differentiation: The target product exhibits a distinct red shift compared to the starting material (4-tert-butylacetophenone).[1] In a reaction mixture, the disappearance of the 252 nm shoulder and the emergence of the 258 nm peak indicates conversion.

  • Solvent Sensitivity:

    • Non-polar (Hexane): Distinct vibrational fine structure is visible;

      
       transition (~320 nm) is more resolved.[1]
      
    • Polar (Methanol/Ethanol): Hydrogen bonding stabilizes the non-bonding orbitals, shifting the

      
       band to shorter wavelengths (Hypsochromic shift) and blurring fine structure. Methanol is recommended for quantitative analysis  due to better solubility and baseline stability.[1]
      

Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity through internal checks.[1][2]

Reagents & Equipment[4][5]
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm).[1][2]

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth: 1.0 nm).[1][2]

  • Cuvettes: Quartz (10 mm path length).[1][2] Glass cuvettes absorb UV <300nm and must be rejected.[1]

Step-by-Step Methodology
  • Blank Correction (The Zero Point):

    • Fill two matched cuvettes with pure methanol.

    • Run a baseline correction (200–400 nm).[1]

    • Validation: Absorbance must be

      
       across the range.
      
  • Stock Solution Preparation:

    • Weigh 10.0 mg of 1-(3-bromo-4-tert-butylphenyl)ethanone.[1]

    • Dissolve in 100 mL Methanol (Concentration: 100 µg/mL).

    • Note: Sonicate for 2 minutes to ensure complete dissolution of the hydrophobic tert-butyl moiety.[1]

  • Working Standard Dilution:

    • Dilute 1.0 mL of Stock into 10 mL Methanol (Final Conc: 10 µg/mL).

    • Target Absorbance: Aim for 0.6 – 0.8 AU at

      
       for optimal signal-to-noise ratio.
      
  • Acquisition:

    • Scan Range: 200 nm to 400 nm.[1]

    • Scan Speed: Medium (approx. 200 nm/min).

    • Data Interval: 0.5 nm.[1][2]

  • Linearity Check (Self-Validation):

    • Prepare three concentrations (5, 10, 20 µg/mL).

    • Plot Absorbance vs. Concentration.[1]

    • Pass Criteria:

      
      .[1][2] If failed, re-prepare stock solution.
      

Visualization: Characterization Workflow

The following diagram outlines the logical flow for characterizing the compound and distinguishing it from impurities.

UV_Characterization_Workflow Start Crude Reaction Mixture Solubility Dissolve in MeOH (10 µg/mL) Start->Solubility Scan UV Scan (200-400 nm) Solubility->Scan Decision Identify λmax Scan->Decision Result_SM λmax ≈ 252 nm (Starting Material) Decision->Result_SM Blue Shifted Result_Prod λmax ≈ 258 nm (Target Product) Decision->Result_Prod Red Shifted Validation Check Absorbance Ratio A(258)/A(252) Result_Prod->Validation Purity Check

Figure 1: Decision tree for distinguishing the brominated product from the tert-butyl precursor using spectral shifts.

References

  • NIST Chemistry WebBook. Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- (4-tert-butylacetophenone) UV-Vis Data.[1][2] National Institute of Standards and Technology.[2] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[2] (Woodward-Fieser Rules for enones and benzene derivatives).[1][2]

  • Sigma-Aldrich. 1-(3-Bromo-4-tert-butylphenyl)ethanone Product Specification.Link[1][3]

  • PubChem. Compound Summary for CID 12826079 (Related Bromo-acetophenone derivatives). National Library of Medicine.[1][2] Link

Sources

Safety Operating Guide

Comprehensive Safety and Operational Guide: Handling 1-(3-bromo-4-tert-butylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex halogenated aromatic ketones like 1-(3-bromo-4-tert-butylphenyl)ethanone requires more than a cursory glance at a Safety Data Sheet (SDS). This compound is a highly valuable electrophile in drug development, frequently utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, its unique structural moieties—a reactive bromine atom, a permeating ketone group, and a lipophilic tert-butyl tail—create a specific hazard profile that demands rigorous, self-validating safety protocols.

This guide provides the mechanistic reasoning behind our safety choices, ensuring that your laboratory operations are both highly efficient and fundamentally secure.

Physicochemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand why the chemical behaves the way it does. The hazards of 1-(3-bromo-4-tert-butylphenyl)ethanone are directly tied to its molecular architecture.

  • The Ketone Moiety: Acetophenone derivatives are combustible and act as aggressive solvents against standard laboratory elastomers[1]. They rapidly permeate standard nitrile and latex[2].

  • The tert-Butyl Group: This bulky, non-polar group significantly increases the molecule's lipophilicity (LogP). If the chemical breaches your glove barrier, this lipophilicity enhances its ability to penetrate the lipid-rich stratum corneum of human skin, posing a transdermal toxicity risk.

  • The Bromine Atom: While essential for cross-coupling, the halogen classifies this compound (and any solvent it touches) as Halogenated Organic Waste , which requires strict regulatory segregation[3].

Quantitative Hazard Summary
PropertyValue / CharacteristicOperational Hazard Implication
Molecular Weight 255.15 g/mol Moderate volatility; becomes a severe inhalation hazard if heated during reactions.
Functional Groups Aryl Bromide, KetoneRapidly degrades standard nitrile gloves; dictates strict halogenated waste protocols.
Combustibility Combustible Liquid/SolidCan produce poisonous gases in a fire[1]; requires inert atmosphere handling.
Irritation Profile Skin, Eye, and RespiratoryDirect contact causes severe localized inflammation[4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling halogenated ketones. Your protective matrix must be tailored to the specific permeation risks of the molecule.

  • Hand Protection (Critical): Standard nitrile gloves are highly susceptible to permeation by ketones, often breaking down in under 10 minutes, as outlined by the [2]. You must use or heavy-duty Butyl rubber gloves as your primary chemical barrier[5].

    • Operational Tip: Because laminate gloves limit dexterity, you may wear a disposable nitrile glove over the Silver Shield® glove. If a splash occurs, the outer nitrile glove must be discarded immediately.

  • Eye Protection: ANSI Z87.1 compliant indirect-vent chemical splash goggles. Safety glasses are inadequate due to the vapor risk[1].

  • Body Protection: A flame-resistant (FR) lab coat is required due to the combustible nature of acetophenone derivatives[1]. Ensure closed-toe, non-porous footwear is worn.

  • Respiratory Protection: All manipulations must occur within a certified chemical fume hood[4].

Operational Workflow: Palladium-Catalyzed Cross-Coupling Setup

The following methodology details the safe setup of a standard cross-coupling reaction using 1-(3-bromo-4-tert-butylphenyl)ethanone. Every step is designed as a self-validating system to ensure safety is confirmed before proceeding.

Step-by-Step Methodology
  • Airflow Verification: Before opening the reagent container, hold a single Kimwipe at the sash opening of the fume hood.

    • Validation: The tissue must pull inward at a steady 45-degree angle, validating a face velocity of >80 fpm. If the tissue drops, do not proceed.

  • Glove Integrity Check: Inflate your Silver Shield®/4H® gloves with ambient air and roll the cuff tightly to trap the air.

    • Validation: Squeeze the inflated glove and listen for escaping air. A compromised glove must be discarded.

  • Reagent Transfer: Weigh the specified amount of 1-(3-bromo-4-tert-butylphenyl)ethanone directly into an oven-dried Schlenk flask inside the fume hood.

    • Causality: Weighing inside the hood prevents inhalation of volatile ketone vapors, while the oven-dried flask prevents ambient moisture from quenching the highly reactive Pd-catalyst later in the sequence.

  • Inert Atmosphere Purge: Seal the flask with a rubber septum. Connect it to a Schlenk line and perform three vacuum/argon backfill cycles.

    • Validation: The vacuum gauge must drop below 100 mTorr during each cycle. If it does not, you have an atmospheric leak that could lead to a combustible event or catalyst degradation.

  • Reaction Initiation: Inject anhydrous, degassed solvent via a sterile syringe, followed by the addition of the Palladium catalyst and base. Heat the reaction block to the target temperature.

Workflow Start 1. PPE & Hood Verification Weighing 2. Weighing (Minimize Air Exposure) Start->Weighing Inert 3. Schlenk Line (Argon/N2 Purge) Weighing->Inert Reaction 4. Reagent Addition & Heating Inert->Reaction Quench 5. Reaction Quench & Workup Reaction->Quench Dispose 6. Halogenated Waste Disposal Quench->Dispose

Caption: Workflow for the safe handling and reaction setup of 1-(3-bromo-4-tert-butylphenyl)ethanone.

Spill Management & Decontamination Plan

In the event of a localized spill inside the fume hood, execute the following protocol:

  • Containment: Surround the spill with a chemical-resistant, non-combustible barrier (e.g., vermiculite or diatomaceous earth)[4].

  • Absorption: Apply the inert absorbent directly over the spill.

    • Causality: Do not use paper towels or sawdust. The ketone moiety is combustible and can ignite if a secondary exothermic reaction occurs within the porous organic material[1].

  • Collection: Use non-sparking tools to scoop the absorbed material into a compatible, sealable high-density polyethylene (HDPE) container[1].

  • Decontamination: Wash the hood surface with a 5% Alconox detergent solution.

    • Causality: Water alone will not remove the chemical; the detergent is required to solubilize the highly lipophilic tert-butyl residues. Follow with a final ethanol wipe.

Waste Disposal Plan

The presence of the bromine atom dictates that all unreacted starting material, reaction byproducts, and contaminated solvents must be strictly segregated into Halogenated Organic Waste [3].

  • Causality: Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) can lead to severe regulatory violations (EPA RCRA) and poses a dangerous risk of exothermic reactions or toxic off-gassing during downstream facility incineration[3].

WasteLogic Waste Reaction Waste Contains Halogen (Br)? Halo Halogenated Waste (EPA Compliant) Waste->Halo Yes NonHalo Non-Halogenated Waste Waste->NonHalo No Incinerate High-Temp Incineration (Specialized Facility) Halo->Incinerate Standard Standard Solvent Recovery/Disposal NonHalo->Standard

Caption: Decision matrix for the segregation and disposal of halogenated reaction waste.

References

  • New Jersey Department of Health. "Acetophenone - Hazardous Substance Fact Sheet." NJ.gov. Available at:[Link]

  • The University of Edinburgh. "Hand Protection - A Guide to Glove Selection." Health and Safety Department. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.